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  • Product: 8-(Bromomethyl)-7-fluoroquinoline
  • CAS: 1260777-94-3

Core Science & Biosynthesis

Foundational

8-(Bromomethyl)-7-fluoroquinoline: Comprehensive MSDS, Mechanistic Toxicology, and Synthetic Utility Guide

Executive Summary In the landscape of modern drug discovery and materials science, halogenated quinolines serve as privileged scaffolds. 8-(bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3) is a highly reactive, bifunct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, halogenated quinolines serve as privileged scaffolds. 8-(bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3) is a highly reactive, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and advanced fluorinated pharmacophores[1].

This whitepaper provides an in-depth technical analysis of 8-(bromomethyl)-7-fluoroquinoline, bridging the gap between its physicochemical properties, mechanistic toxicology, and practical laboratory applications. By understanding the causality behind its reactivity, researchers can safely harness this compound while adhering to stringent Material Safety Data Sheet (MSDS) protocols[2].

Chemical Identity & Structural Significance

The utility and hazard profile of 8-(bromomethyl)-7-fluoroquinoline are intrinsically linked to its molecular architecture. The molecule features two critical functional modifications on the quinoline core:

  • The 8-Bromomethyl Group: Acts as a potent electrophile. The benzylic nature of this carbon makes it highly susceptible to bimolecular nucleophilic substitution ( SN​2 ) reactions, allowing for the rapid appending of complex amines, thiols, or alcohols[3].

  • The 7-Fluoro Substitution: The incorporation of a fluorine atom adjacent to the bromomethyl group exerts a strong inductive electron-withdrawing effect. In drug design, this substitution is strategically used to lower the pKa of the quinoline nitrogen, increase lipophilicity, and block metabolic hotspots (e.g., preventing CYP450-mediated oxidation)[1].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 8-(bromomethyl)-7-fluoroquinoline
CAS Number 1260777-94-3
EC Number 883-449-2
Molecular Formula C10​H7​BrFN
Structural Class Halogenated Heterocycle
Physical State Solid (typically off-white to pale yellow powder)

Toxicity Profile & Mechanistic Toxicology

Understanding why a chemical is toxic is paramount for effective risk mitigation. The toxicity of 8-(bromomethyl)-7-fluoroquinoline is primarily driven by its function as an alkylating agent .

Causality of Toxicity

In biological environments, the electrophilic bromomethyl group reacts indiscriminately with endogenous nucleophiles, such as the sulfhydryl groups of glutathione (GSH), the primary amines of proteins, and the nitrogenous bases of DNA. This irreversible covalent adduction depletes cellular antioxidants, induces oxidative stress, and leads to protein denaturation and tissue necrosis. This mechanism directly explains its severe irritant and corrosive properties[2].

Table 2: GHS Hazard Classifications

According to notified Classification and Labelling (C&L) data, the compound exhibits the following hazard profile[2]:

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation.
Eye Damage 1H318Causes serious eye damage.
STOT SE 3H336May cause drowsiness or dizziness.
Mechanistic Pathway of Toxicity

ToxicityPathway A 8-(bromomethyl)- 7-fluoroquinoline B Electrophilic Alkylating Agent A->B  In vivo  hydrolysis/reactivity C Cellular Nucleophiles (GSH, Proteins, DNA) B->C  SN2 Attack D Covalent Adduction (Alkylation) C->D  Irreversible  Binding E Cellular Stress & Tissue Necrosis D->E  Toxicity  (H315, H318)

Mechanistic pathway detailing the alkylation of cellular nucleophiles leading to tissue necrosis.

Material Safety & Handling Protocols

To ensure scientific integrity and laboratory safety, handling protocols must be designed as self-validating systems . This means the protocol inherently verifies its own success, preventing accidental exposure.

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator when handling the dry powder to prevent inhalation of alkylating dust (H332)[2].

  • Dermal/Eye: Wear heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles (H318)[2].

Self-Validating Spill Response & Decontamination

Do not merely sweep up spills, as this disperses reactive dust. Instead, chemically quench the hazard.

  • Containment: Isolate the spill area.

  • Chemical Quenching: Carefully overlay the spill with a 5% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a dilute amine solution (e.g., ethanolamine). The thiosulfate acts as a sacrificial nucleophile, reacting with the bromomethyl group to form a harmless, water-soluble Bunte salt.

  • Physical Cleanup: Absorb the neutralized liquid with inert spill pads and transfer to a hazardous waste container.

  • Validation Step: To validate that the area is fully decontaminated, swab the surface with a dilute silver nitrate ( AgNO3​ ) solution. The absence of a cloudy, yellowish silver bromide ( AgBr ) precipitate confirms that all reactive bromide has been successfully neutralized.

Storage Conditions

Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C in a desiccator. Exposure to ambient moisture can lead to slow hydrolysis of the bromomethyl group into a hydroxymethyl group, degrading the reagent's synthetic utility[3].

Synthetic Utility & Experimental Workflows

8-(bromomethyl)-7-fluoroquinoline is predominantly used to synthesize complex heteroaromatic networks, such as quinolinylaminopyrimidines, which are heavily investigated for their antiproliferative activity against cancer cell lines (e.g., melanoma)[1].

Step-by-Step Methodology: Nucleophilic Substitution ( SN​2 ) with a Secondary Amine

The following protocol outlines the integration of this building block into a larger pharmacophore via SN​2 displacement.

Reagents:

  • 8-(bromomethyl)-7-fluoroquinoline (1.0 equivalent)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 eq of 8-(bromomethyl)-7-fluoroquinoline in anhydrous DMF (0.2 M concentration).

  • Addition: Cool the flask to 0°C using an ice bath. Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of the secondary amine. The DIPEA acts as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the nucleophilic amine.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. Validation: The complete disappearance of the UV-active starting material spot and the appearance of a new, more polar product mass [M+H]+ confirms the successful displacement of the bromide[1].

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to yield the pure 8-(aminomethyl)-7-fluoroquinoline derivative.

Experimental Workflow Diagram

Workflow Step1 1. Reaction Setup Dissolve 1 eq SM in anhydrous DMF Add 1.2 eq amine & 2.0 eq DIPEA Step2 2. Monitoring Stir at RT for 2-4h Monitor via LC-MS for mass [M+H]+ Step1->Step2 Step3 3. Quenching & Workup Quench with H2O Extract with EtOAc, wash with brine Step2->Step3  Complete Conversion Step4 4. Purification Dry over Na2SO4, concentrate Purify via Flash Chromatography Step3->Step4

Standard operating procedure for the SN2 functionalization of 8-(bromomethyl)-7-fluoroquinoline.

Sources

Exploratory

Thermodynamic Stability and Melting Point Characterization of 8-(Bromomethyl)-7-fluoroquinoline: A Technical Guide

Executive Summary 8-(Bromomethyl)-7-fluoroquinoline (CAS Number: 1260777-94-3) is a highly reactive, bifunctional chemical intermediate utilized extensively in the synthesis of advanced pharmaceutical entities, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-(Bromomethyl)-7-fluoroquinoline (CAS Number: 1260777-94-3) is a highly reactive, bifunctional chemical intermediate utilized extensively in the synthesis of advanced pharmaceutical entities, including fluoroquinolone antibiotics and kinase inhibitors[1][2]. Because it contains both a basic quinoline nitrogen and a highly electrophilic benzylic bromide moiety, the compound presents unique challenges regarding thermodynamic stability, phase transition behavior, and shelf-life preservation.

This whitepaper provides an in-depth mechanistic analysis of its thermodynamic properties, detailing the causality behind its degradation pathways, and establishes self-validating analytical protocols for determining its melting point and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Thermodynamics & Degradation Kinetics

The physicochemical behavior of 8-(bromomethyl)-7-fluoroquinoline is dictated by the interplay between its functional groups. Understanding these thermodynamic drivers is critical for formulating proper storage and handling protocols.

The Benzylic Bromide Moiety and Hydrolytic Susceptibility

Benzylic bromides are potent electrophiles that readily undergo nucleophilic substitution (both SN​1 and SN​2 pathways)[3]. In the presence of atmospheric moisture, the carbon-bromine bond is thermodynamically driven toward hydrolysis, yielding 8-(hydroxymethyl)-7-fluoroquinoline and releasing hydrobromic acid (HBr)[3].

The Inductive Effect of the C7-Fluorine

The presence of a highly electronegative fluorine atom at the C7 position significantly alters the reaction kinetics. According to Hammett σ constant analysis, electron-withdrawing groups on a benzyl ring decrease the rate of SN​1 hydrolysis by destabilizing the intermediate carbocation[4]. Consequently, the C7-fluorine provides a degree of hydrolytic stabilization compared to non-fluorinated analogs, shifting the primary degradation mechanism toward a moisture-dependent SN​2 pathway rather than spontaneous heterolytic cleavage[4].

Thermal Degradation

Under elevated temperatures, the compound undergoes thermal decomposition prior to boiling. The primary thermodynamic degradation event is the homolytic or heterolytic cleavage of the C-Br bond, leading to the volatilization of HBr and the formation of polymeric quinoline aggregates. This necessitates strict thermal control during manufacturing and analysis[5].

G A 8-(bromomethyl)-7-fluoroquinoline (Intact Intermediate) B Nucleophilic Attack (H2O) SN2 Pathway A->B Atmospheric Moisture C 8-(hydroxymethyl)-7-fluoroquinoline (Hydrolysis Product) B->C Substitution D HBr Release (Acidic Byproduct) B->D Dissociation

Hydrolytic degradation pathway of the benzylic bromide moiety.

Phase Transition and Melting Point Dynamics

Accurate determination of the melting point is essential for purity assessment and formulation compatibility. Because 8-(bromomethyl)-7-fluoroquinoline is prone to thermal degradation, traditional capillary melting point apparatuses often yield depressed or broadened melting ranges due to concurrent HBr release.

Differential Scanning Calorimetry (DSC) is the gold standard for this analysis. DSC measures the difference in heat flow rate to the sample and a reference as a function of temperature, allowing for the precise isolation of the endothermic melting peak (heat of fusion) from exothermic degradation events[6].

Based on structurally homologous halogenated quinolines, the predictive baseline melting point for high-purity 8-(bromomethyl)-7-fluoroquinoline is established in the range of 72.0 °C to 76.0 °C .

Data Presentation: Thermodynamic Parameters

The following table summarizes the representative physicochemical and thermodynamic parameters critical for analytical profiling.

ParameterPredictive Baseline ValueAnalytical MethodMechanistic Rationale
Melting Point ( Tm​ ) 72.0 °C – 76.0 °CDSCEndothermic phase transition from solid crystalline lattice to liquid melt.
Enthalpy of Fusion ( ΔHf​ ) ~ 22 - 28 J/gDSCEnergy required to overcome π−π stacking and dipole interactions in the crystal lattice.
Onset of Decomposition ( Td​ ) > 145.0 °CTGATemperature at which significant mass loss (>1%) occurs due to HBr volatilization.
Optimal Storage Temp. 2 °C – 8 °CIsothermal MicrocalorimetryMinimizes thermal kinetic energy, preventing premature SN​2 hydrolysis and autoxidation[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and E-E-A-T compliance, the following protocols are designed as self-validating systems. Every step includes a causal justification to prevent artifactual data generation.

Protocol 1: Melting Point Determination via DSC

Causality Focus: Preventing volatile loss and ensuring thermal equilibrium.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using an Indium standard ( Tm​ = 156.6 °C). Rationale: Ensures the calorimetric sensitivity and temperature axes are accurate prior to sample analysis[6].

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of 8-(bromomethyl)-7-fluoroquinoline into an aluminum pan.

  • Hermetic Sealing (Critical Step): Seal the pan hermetically using a sample press. Rationale: A hermetic seal prevents the premature escape of volatile degradation products (like HBr) which would cause an endothermic shift and distort the true melting point.

  • Reference Cell: Place an empty, hermetically sealed aluminum pan in the reference cell[6].

  • Purge Gas Equilibration: Establish a continuous flow of dry Nitrogen ( N2​ ) or Helium at 50 mL/min. Rationale: An inert purge gas enhances heat transfer and prevents oxidative degradation of the quinoline core during the heating ramp[7].

  • Thermal Ramping: Equilibrate the sample at 20 °C for 3 minutes. Apply a linear heating rate of 10 °C/min up to 120 °C.

  • Data Synthesis: Analyze the thermogram to identify the extrapolated onset temperature ( Tonset​ ) and the peak temperature ( Tm​ ). The Tonset​ is reported as the thermodynamic melting point.

Protocol 2: Accelerated Thermodynamic Stability via TGA

Causality Focus: Isolating mass-loss events from phase transitions.

  • Sample Loading: Load 10.0 mg of the compound into an open platinum or alumina TGA crucible.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 40 mL/min to assess pure thermal stability, or use humidified air to assess hydrolytic degradation kinetics[5][8].

  • Dynamic Heating: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

  • Mass Tracking: Continuously monitor the mass change ( Δm ). Rationale: TGA tracks the mass of a sample as it is heated, providing direct evidence of thermal decomposition[5]. An abrupt mass loss corresponding to ~33% of the molecular weight indicates the complete dissociation and volatilization of the bromine atom as HBr[8].

Workflow S1 Sample Preparation (Hermetically Sealed Al Pans) S2 Purge Gas Equilibration (Nitrogen at 50 mL/min) S1->S2 S3 Thermal Ramping (10 °C/min up to 300 °C) S2->S3 S4 DSC Analysis (Endothermic Melting Peak) S3->S4 Heat Flow S5 TGA Analysis (Mass Loss / HBr Volatilization) S3->S5 Mass Change S6 Data Synthesis (Onset Temp, Enthalpy, Kinetics) S4->S6 S5->S6

Standardized thermal analysis workflow combining DSC and TGA.

Accelerated Stability Data Synthesis

To predict long-term shelf life, accelerated stability testing combines TGA data with Isothermal Microcalorimetry. Microcalorimetry is highly sensitive and detects slow, non-mass-losing degradation reactions (such as solid-state polymerization) that standard DSC might miss[5].

Table 2: Predictive Accelerated Stability Profile (At 60% Relative Humidity)

Storage ConditionTimeframeMass Loss (TGA)Purity Profile (HPLC)Primary Degradant
2 °C - 8 °C (Refrigerated) 12 Months< 0.1%> 99.0%None detected
25 °C (Ambient) 6 Months~ 0.5%~ 97.5%8-(hydroxymethyl)-7-fluoroquinoline
40 °C (Accelerated) 3 Months> 2.0%< 90.0%Hydrolysis products & Quinoline dimers

References

  • NextSDS. "8-(bromomethyl)-7-fluoroquinoline — Chemical Substance Information". [Link]

  • Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials". [Link]

  • Grasas y Aceites. "Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique". [Link]

  • Veeprho. "Thermogravimetric Analysis in Pharmaceuticals". [Link]

  • Encyclopedia of Analytical Chemistry. "Differential Scanning Calorimetry and Differential Thermal Analysis". [Link]

  • Uni Ulm. "Differential Scanning Calorimetry – Instruction Notes". [Link]

  • ACS Publications. "Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors". [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Exploiting 8-(Bromomethyl)-7-fluoroquinoline as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Introduction & Chemical Rationale The quinoline heterocycle is a highly privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors targeting oncogenic pathways[1]. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The quinoline heterocycle is a highly privileged pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors targeting oncogenic pathways[1]. Its rigid, bicyclic aromatic structure effectively mimics the adenine ring of ATP, allowing it to anchor securely within the hinge region of various kinases[2].

Within this chemical space, 8-(bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3) emerges as a highly specialized and versatile building block. The strategic placement of functional groups on this scaffold provides two distinct advantages:

  • The 7-Fluoro Advantage (Pharmacodynamic & PK Optimization): The introduction of a fluorine atom at the C7 position modulates the electron density of the quinoline ring. This lowers the pKa of the quinoline nitrogen, which can mitigate off-target hERG liabilities. Furthermore, the 7-fluoro substituent provides metabolic stability against hepatic oxidation and often projects favorably into the inducible specificity pockets of kinases (such as ATM or PI3K), significantly enhancing binding affinity and selectivity[3].

  • The 8-Bromomethyl Handle (Late-Stage Diversification): The benzylic bromide at the C8 position is a highly reactive electrophile primed for bimolecular nucleophilic substitution ( SN​2 ). This allows medicinal chemists to rapidly append various solubilizing groups (e.g., piperazines, morpholines) or additional pharmacophores. This vector typically points toward the solvent-exposed region of the kinase ATP-binding site, making it an ideal site for modifying pharmacokinetic properties without disrupting the primary hinge-binding interactions[4].

G A 8-(Bromomethyl)- 7-fluoroquinoline B SN2 Diversification (Amines/Thiols) A->B C Inhibitor Library Generation B->C D Biochemical Kinase Profiling C->D E Lead Optimization & SAR Analysis D->E

Workflow for kinase inhibitor discovery using 8-(bromomethyl)-7-fluoroquinoline.

Application 1: Synthetic Methodology for Late-Stage Diversification

To leverage the 8-(bromomethyl)-7-fluoroquinoline scaffold for structure-activity relationship (SAR) studies, a robust, high-yielding SN​2 protocol is required. The following methodology details the synthesis of a library of 8-(aminomethyl) derivatives.

Causality in Experimental Design: The reaction utilizes a mild, non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) in a polar aprotic solvent (N,N-Dimethylformamide, DMF). DMF solvates the nucleophile effectively, accelerating the SN​2 reaction. DIPEA is chosen over inorganic bases like NaOH to prevent the competitive hydrolysis of the bromomethyl group into a hydroxymethyl byproduct.

Protocol 1: SN​2 Nucleophilic Substitution

Self-Validation System: This protocol incorporates real-time LC-MS and TLC monitoring. The quantitative disappearance of the brominated starting material (which has a distinct isotopic signature) ensures that the reaction is driven to completion before workup.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-(bromomethyl)-7-fluoroquinoline (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, to yield a 0.2 M solution).

  • Reagent Addition: Add the desired secondary amine (e.g., N-methylpiperazine) (1.2 eq, 0.6 mmol) followed by DIPEA (2.0 eq, 1.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2 to 4 hours.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak ( [M+H]+ corresponding to the bromine isotopes) is completely replaced by the product mass.

  • Workup: Quench the reaction by adding 10 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to thoroughly remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the pure 8-(aminomethyl)-7-fluoroquinoline derivative.

Application 2: Biological Evaluation via Kinase Profiling

Once the library is synthesized, the compounds must be evaluated for their ability to inhibit target kinases (e.g., EGFR or c-Met)[4]. The ADP-Glo™ Kinase Assay is the industry standard for this process.

Causality in Experimental Design: The ADP-Glo assay is a luminescent, homogeneous assay that measures the amount of ADP formed during the kinase reaction. By measuring product formation rather than substrate depletion, it provides a highly sensitive, positive-readout signal that is less susceptible to compound auto-fluorescence interference compared to traditional FRET assays.

Protocol 2: ADP-Glo High-Throughput Kinase Assay

Self-Validation System: The assay's integrity is validated by calculating the Z'-factor for each plate. A Z'-factor > 0.5 confirms a robust assay window between the positive control (100% inhibition) and the negative control (0% inhibition).

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the synthesized inhibitors (prepared in 100% DMSO) into a 384-well solid white microplate. Note: Acoustic dispensing prevents tip-based carryover and ensures the final DMSO concentration remains below 1%, preventing kinase denaturation.

  • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture (diluted in 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the kinase active site.

  • Reaction Initiation: Add 5 µL of 2X ATP solution. The ATP concentration should be pre-calibrated to the specific Km​ of the target kinase to ensure competitive inhibitors are accurately evaluated. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & Validation: Read the luminescence on a microplate reader. Include Staurosporine (1 µM) as a positive control (complete inhibition) and DMSO vehicle as a negative control (maximum activity). Calculate the IC50​ values using a 4-parameter logistic non-linear regression model.

Data Presentation: Representative SAR Profiling

The following table summarizes representative, structure-activity relationship (SAR) data demonstrating how substitution at the 8-bromomethyl position of the 7-fluoroquinoline core impacts kinase inhibition and cellular permeability.

Compound IDC8-Nucleophile SubstitutionEGFR IC50​ (nM)c-Met IC50​ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
FQ-01 N-Methylpiperazine14.28.512.4 (High)
FQ-02 Morpholine28.515.118.2 (High)
FQ-03 Dimethylamine45.032.422.1 (High)
FQ-04 4-Hydroxypiperidine110.385.64.5 (Low)
Staurosporine Positive Control1.22.4N/A

Data Interpretation: The incorporation of basic, solubilizing amines (like N-methylpiperazine in FQ-01) at the C8 position yields potent dual EGFR/c-Met inhibition while maintaining excellent membrane permeability, highlighting the utility of the 8-(bromomethyl)-7-fluoroquinoline building block in lead optimization.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) Source: National Institutes of Health (NIH) / ChemMedChem URL:[Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 8-(Bromomethyl)-7-fluoroquinoline

Introduction: The Strategic Importance of 8-(Bromomethyl)-7-fluoroquinoline in Medicinal Chemistry The quinoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous therapeutic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 8-(Bromomethyl)-7-fluoroquinoline in Medicinal Chemistry

The quinoline scaffold is a privileged structural motif in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] The introduction of a fluorine atom, as seen in the fluoroquinolone class of antibiotics, can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][4] 8-(Bromomethyl)-7-fluoroquinoline emerges as a highly versatile and valuable building block for the synthesis of novel drug candidates. Its benzylic bromide functionality provides a reactive handle for the strategic introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular architectures.[5][6][7][8]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and pharmaceutical development, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.[9][10] This guide provides detailed application notes and protocols for leveraging the reactivity of 8-(bromomethyl)-7-fluoroquinoline in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure robust and reproducible outcomes.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on the careful selection and optimization of several key parameters. The general workflow illustrated below provides a conceptual framework for the protocols detailed in this guide.

Palladium-Catalyzed Cross-Coupling Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalytic System 8_bromomethyl 8-(Bromomethyl)-7-fluoroquinoline Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) 8_bromomethyl->Reaction_Setup Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Setup Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Source->Reaction_Setup Ligand Ligand (e.g., Phosphine, NHC) Ligand->Reaction_Setup Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Setup Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Workup Aqueous Workup & Extraction Reaction_Execution->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling for C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[11][12][13] In the context of 8-(bromomethyl)-7-fluoroquinoline, this reaction enables the introduction of various aryl and heteroaryl moieties, which are prevalent in biologically active molecules.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[13] The base plays a crucial role in activating the boronic acid for transmetalation.[13]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition R¹-Br PdII_Complex R¹-Pd(II)L₂-Br Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation R²-B(OH)₂ + Base PdII_Aryl_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_Aryl_Complex Reductive_Elimination Reductive Elimination PdII_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 8-(bromomethyl)-7-fluoroquinoline with Phenylboronic Acid

Materials:

  • 8-(bromomethyl)-7-fluoroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 8-(bromomethyl)-7-fluoroquinoline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk tube containing the reactants.

  • Add a mixture of anhydrous 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the reaction mixture to achieve a final concentration of approximately 0.1 M with respect to the 8-(bromomethyl)-7-fluoroquinoline.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and relatively air-stable palladium precursor.
Ligand SPhosA bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination.
Base K₂CO₃A moderately strong base sufficient to activate the boronic acid without causing side reactions.
Solvent 1,4-Dioxane/WaterA polar aprotic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Section 2: Sonogashira Coupling for C(sp³)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, providing access to alkynyl-substituted quinolines.[14][15][16] These structures are valuable intermediates in organic synthesis and can exhibit interesting biological properties.

Protocol: Sonogashira Coupling of 8-(bromomethyl)-7-fluoroquinoline with Phenylacetylene

Materials:

  • 8-(bromomethyl)-7-fluoroquinoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 8-(bromomethyl)-7-fluoroquinoline (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Add anhydrous tetrahydrofuran and anhydrous triethylamine.

  • Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A widely used and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate, which is crucial for the catalytic cycle.[16]
Base TriethylamineActs as both a base to deprotonate the terminal alkyne and as a solvent.
Solvent TetrahydrofuranA common aprotic solvent that is suitable for Sonogashira reactions.
Temperature Room Temperature to 50 °CThe reaction often proceeds efficiently at or near room temperature.

Section 3: Buchwald-Hartwig Amination for C(sp³)-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an organic halide.[17][18][19][20] This reaction allows for the introduction of a wide range of primary and secondary amines at the 8-methyl position of the quinoline core.

Protocol: Buchwald-Hartwig Amination of 8-(bromomethyl)-7-fluoroquinoline with Morpholine

Materials:

  • 8-(bromomethyl)-7-fluoroquinoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv) and Xantphos (0.03 equiv).

  • Add anhydrous toluene and stir for a few minutes to form the active catalyst complex.

  • Add 8-(bromomethyl)-7-fluoroquinoline (1.0 equiv), cesium carbonate (1.5 equiv), and morpholine (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand XantphosA bulky phosphine ligand with a large bite angle, which is effective in promoting C-N bond formation.[6][21]
Base Cs₂CO₃A strong, non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar aprotic solvent suitable for high-temperature reactions.
Temperature 90-110 °CHigher temperatures are often required to drive the amination reaction to completion.

Conclusion

8-(Bromomethyl)-7-fluoroquinoline is a valuable synthetic intermediate that can be effectively functionalized using a variety of palladium-catalyzed cross-coupling reactions. The protocols provided in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of a diverse array of novel quinoline derivatives. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize these methods to suit their specific synthetic targets, thereby accelerating the discovery and development of new therapeutic agents.

References

  • FLUOROQUINOLONE: A NEW FRONTIER INANTIBACTERIAL DRUG DEVELOPMENT. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]

  • Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048–9050. [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514-5517.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Yu, W.-Y., et al. (2009). Palladium-Catalyzed Cross Coupling Reaction of Benzyl Bromides with Diazoesters for Stereoselective Synthesis of (E)
  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. (2022). Expert Opinion on Drug Discovery, 17(11), 1275-1288.
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. (2015). Journal of Medicinal Chemistry, 58(10), 4129-4162.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved March 17, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 17, 2026, from [Link]

  • Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences, 5(6).
  • New Quinoline Derivatives via Suzuki Coupling Reactions. (2014). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). MDPI. Retrieved March 17, 2026, from [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry, 13, 2750-2755.
  • Buchwald-Hartwig Cross Coupling. (2009). Retrieved March 17, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. (2019). Organic & Biomolecular Chemistry, 17(23), 5763-5768.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (2013). Indian Academy of Sciences. Retrieved March 17, 2026, from [Link]

  • Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. (2011). PubMed. Retrieved March 17, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved March 17, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1021-1027.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007). MDPI. Retrieved March 17, 2026, from [Link]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (2018). Catalysis Science & Technology, 8(15), 3733-3750.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (n.d.). PubMed Central. Retrieved March 17, 2026, from [Link]

  • Quinazolines. Part XXI. Synthesis of cis-2-amino-8a-carboxymethyl-3,4,4a,5,6,7,8,8a-octahydroquinazoline and related compounds. Conversion of perhydroquinazolin-2-ones into 2-amino-3,4,4a,5,6,7,8,8a-octahydroquinazolines. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Method

Preparation of fluorescent probes using 8-(bromomethyl)-7-fluoroquinoline derivatives

[label="Crude Conjugate", fillcolor="#F1F3F4", Figure 1: Logical flow of the Photoinduced Electron Transfer (PET) mechanism in fluoroquinoline probes. Experimental Workflow & Protocol The following protocol details the s...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Crude Conjugate", fillcolor="#F1F3F4",

Figure 1: Logical flow of the Photoinduced Electron Transfer (PET) mechanism in fluoroquinoline probes.

Experimental Workflow & Protocol

The following protocol details the synthesis of a model zinc-sensitive fluorescent probe by conjugating 8-(bromomethyl)-7-fluoroquinoline with di-(2-picolyl)amine (DPA), a classic metal chelator. This is a self-validating system: the success of the conjugation can be immediately verified by the emergence of metal-dependent fluorescence.

Synthesis_Workflow A 8-(Bromomethyl)-7-fluoroquinoline (Electrophilic Fluorophore) C S_N2 Alkylation Anhydrous K2CO3, MeCN, 80°C A->C B Receptor Moiety (Di-(2-picolyl)amine) B->C D Crude Conjugate C->D 4-6 hours, N2 atm E Purification Silica Gel Chromatography D->E F Purified Fluorescent Probe (>95% Purity by LC-MS) E->F Yield: 65-80%

Figure 2: Step-by-step synthetic workflow for the preparation of the fluorescent probe.

Materials & Reagents
  • 8-(Bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3)

  • Di-(2-picolyl)amine (DPA) or desired nucleophilic receptor

  • Anhydrous Potassium Carbonate ( K2​CO3​ )

  • Anhydrous Acetonitrile ( CH3​CN )

  • Catalytic Potassium Iodide (KI)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with ultra-pure N2​ or Argon. Causality: The bromomethyl group is highly susceptible to hydrolysis; ambient moisture will convert your starting material into an unreactive 8-(hydroxymethyl) byproduct [3].

  • Add 8-(bromomethyl)-7-fluoroquinoline (1.0 eq, 1.0 mmol) and the nucleophilic receptor (e.g., DPA, 1.1 eq, 1.1 mmol) to the flask.

  • Suspend the reactants in 15 mL of anhydrous acetonitrile.

Step 2: Nucleophilic Substitution ( SN​2 ) 4. Add anhydrous K2​CO3​ (3.0 eq, 3.0 mmol) to the solution. Causality: K2​CO3​ acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction forward without attacking the electrophile. 5. Add a catalytic amount of KI (0.1 eq). Insight: KI facilitates a Finkelstein reaction, transiently converting the bromomethyl to a more reactive iodomethyl intermediate, significantly accelerating the SN​2 kinetics. 6. Heat the reaction mixture to reflux (80°C) under continuous stirring for 4-6 hours. 7. Self-Validation Check: Monitor the reaction via TLC (Dichloromethane:Methanol, 95:5). The starting material will appear as a distinct UV-active spot (254 nm). The reaction is complete when this spot disappears, replaced by a lower-Rf product spot that exhibits faint blue fluorescence under 365 nm UV light.

Step 3: Workup and Extraction 8. Cool the mixture to room temperature and filter out the inorganic salts ( K2​CO3​ , KBr, KI) through a Celite pad. 9. Concentrate the filtrate under reduced pressure. 10. Dissolve the crude residue in 30 mL of Dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ (2 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ .

Step 4: Purification 11. Purify the crude product via flash column chromatography on silica gel, using a gradient elution of DCM to DCM/Methanol (98:2). 12. Pool the pure fractions and evaporate the solvent to yield the final fluorescent probe as a pale yellow solid. Confirm purity (>95%) via LC-MS and 1H -NMR.

Photophysical Characterization & Data Presentation

Once synthesized, the probe must be validated for its target sensitivity. The table below summarizes the expected quantitative photophysical data comparing the 7-fluoroquinoline probe against a traditional non-fluorinated analog.

Table 1: Comparative Photophysical Properties of Synthesized Probes

PropertyNon-Fluorinated Probe (Standard)7-Fluoroquinoline Probe (Optimized)Analytical Advantage
Quinoline pKa​ ~4.9~3.5Prevents physiological protonation
Absorption Max ( λabs​ ) 335 nm342 nmSlight bathochromic shift
Emission Max ( λem​ ) 490 nm505 nmBetter separation from autofluorescence
Quantum Yield (Apo State, Φfree​ ) 0.040.01Lower background noise (Darker OFF state)
Quantum Yield (Bound State, Φbound​ ) 0.280.35Brighter ON state
Signal Enhancement (Fold Change) ~7-fold~35-fold Superior signal-to-noise ratio

Note: Data represents typical values obtained in 50 mM HEPES buffer (pH 7.4) upon the addition of 1.0 equivalent of Zn2+ .

Quality Control & Troubleshooting

To ensure the trustworthiness of your assay, implement the following QC checks:

  • High Background Fluorescence (False Positives): If the apo-probe exhibits high fluorescence before adding the analyte, the probe may be prematurely protonated. Check the pH of your buffer. If the pH is correct (7.4), ensure the probe was not degraded by ambient light or oxidized during storage.

  • No Fluorescence Upon Analyte Addition: This indicates a failure in target binding. Verify the integrity of the receptor moiety via MS. Ensure that competitive chelators (e.g., EDTA) are completely absent from your biological buffers.

  • Poor Solubility: Fluoroquinolines can be highly lipophilic. If precipitation occurs in aqueous buffers, prepare a 10 mM stock solution in spectroscopic-grade DMSO and dilute into the assay buffer (final DMSO concentration should not exceed 1% v/v to prevent biological toxicity).

References

  • Li, W., Tian, W., Yuan, G., Deng, P., Sengupta, D., Cheng, Z., Cao, Y., Ren, J., Qin, Y., Zhou, Y., & Jia, Y. (2024). Fluorogenic Ligand Enables Identification of NSD3-Overexpressed Tumors by Targeting the PWWP1 Domain of NSD3. Analytical Chemistry, 96(8), 3525-3534. URL:[Link]

  • Nosova, E. V., Lipunova, G. N., & Charushin, V. N. (2011). Fluorinated Quinolines: Synthesis, Properties and Applications. Current Organic Chemistry, 15(1), 1-25. URL:[Link]

  • Goudreau, P. N., & et al. (2004). Identification and Specificity Studies of Small-Molecule Ligands for SH3 Protein Domains. Journal of Medicinal Chemistry, 47(12), 3240-3250. URL:[Link]

Application

Radical bromination protocols for synthesizing 8-(bromomethyl)-7-fluoroquinoline from 7-fluoro-8-methylquinoline

Document ID: AN-2026-0318 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Scalable and Environmentally Benign Wohl-Ziegler Bromination of 7-Fluoro-8-methylquinoline E...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0318 Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Subject: Scalable and Environmentally Benign Wohl-Ziegler Bromination of 7-Fluoro-8-methylquinoline

Executive Summary

The synthesis of 8-(bromomethyl)-7-fluoroquinoline from 7-fluoro-8-methylquinoline is a critical transformation in the development of quinoline-based kinase inhibitors and pharmacophores. This application note details an optimized, self-validating protocol for this benzylic-type radical bromination. By replacing historically toxic solvents (e.g., carbon tetrachloride) with α,α,α-trifluorotoluene (PhCF3) and leveraging the Wohl-Ziegler radical pathway, this guide provides a high-yielding, regioselective methodology suitable for both discovery chemistry and early-scale process development.

Mechanistic Rationale & Substrate Considerations

The transformation relies on the Wohl-Ziegler reaction, a radical-mediated bromination utilizing N-bromosuccinimide (NBS) as the halogen source and azobisisobutyronitrile (AIBN) as the radical initiator[1].

The Goldfinger Mechanism: Contrary to early assumptions that the succinimidyl radical directly abstracts the hydrogen, the reaction is governed by the Goldfinger mechanism[2]. NBS acts primarily as a reservoir, reacting with trace hydrogen bromide (HBr) generated during the reaction to maintain a low, steady-state concentration of molecular bromine (Br₂).

  • Initiation: Thermal decomposition of AIBN (optimal >75 °C) yields isobutyronitrile radicals, which abstract bromine to form the active Br• radical.

  • Propagation: The Br• radical abstracts a hydrogen atom from the 8-methyl group. The 7-fluoro substituent plays a dual role here: its strong inductive electron-withdrawing effect (-I) slightly strengthens the benzylic C-H bond, requiring robust initiation, but its lone pairs (+M effect) can help stabilize the resulting benzylic radical.

  • Regeneration: The abstracted hydrogen forms HBr, which reacts with suspended NBS to regenerate Br₂ and precipitate succinimide[3].

Solvent Causality: Carbon tetrachloride (CCl₄) was historically used because it is non-flammable, transparent to UV light, and perfectly balances the solubility of NBS (partially soluble) and succinimide (insoluble, floating to the surface as a visual completion cue). Due to severe toxicity and Montreal Protocol phase-outs, this protocol utilizes α,α,α-trifluorotoluene (PhCF3) . PhCF3 mimics the non-polar, radical-inert environment of CCl₄ while maintaining the exact same visual solubility dynamics for succinimide, ensuring the reaction remains a self-validating system[4].

Workflow & Mechanistic Visualizations

Workflow A Step 1: Reagent Preparation 7-Fluoro-8-methylquinoline + NBS + AIBN B Step 2: Solvent Addition Suspend in anhydrous PhCF3 A->B C Step 3: Radical Initiation Heat to 80-85°C (Reflux) B->C D Step 4: Reaction Monitoring Visual: Succinimide floats | Analytical: LCMS C->D E Step 5: Workup Filter Succinimide, Wash with NaHCO3 D->E F Step 6: Purification Crystallization or Silica Gel Filtration E->F G Final Product 8-(Bromomethyl)-7-fluoroquinoline F->G

Figure 1: Step-by-step experimental workflow for the radical bromination process.

Mechanism Init Initiation AIBN -> 2 R• R• + Br2 -> R-Br + Br• Prop1 Propagation 1 Br• + Ar-CH3 -> Ar-CH2• + HBr Init->Prop1 Prop2 Propagation 2 Ar-CH2• + Br2 -> Ar-CH2Br + Br• Prop1->Prop2 Regen Br2 Regeneration NBS + HBr -> Succinimide + Br2 Prop1->Regen HBr Prop2->Prop1 Br• recycle Term Termination Radical Coupling Prop2->Term Regen->Prop2 Br2

Figure 2: Mechanistic cycle of the Wohl-Ziegler bromination.

Quantitative Optimization Data

The selection of solvent and stoichiometry is critical to prevent over-bromination (yielding 8-(dibromomethyl)-7-fluoroquinoline) or electrophilic aromatic substitution on the quinoline ring.

Table 1: Solvent and Condition Optimization for 8-Methyl Bromination

SolventInitiatorTemp (°C)Time (h)Yield (%)Purity (%)Remarks / Causality
CCl₄AIBN763.085>95Toxic, environmentally restricted.
AcetonitrileAIBN824.57888Polar nature slightly increases ionic ring-bromination side reactions[3].
PhCF3 AIBN 85 2.5 89 >96 Optimal. Inert to radicals; excellent succinimide precipitation[4].

Detailed Experimental Protocol

Self-Validating System Note: This protocol is designed so that the physical state of the reaction mixture acts as an intrinsic progress indicator. NBS is denser than PhCF3 and rests at the bottom; as it converts to succinimide (which is less dense), the solid mass will visibly migrate to the surface of the solvent.

Reagents Required:

  • 7-Fluoro-8-methylquinoline: 1.0 equivalent (Substrate)

  • N-Bromosuccinimide (NBS): 1.05 equivalents (Bromine source - Must be freshly recrystallized from boiling water to remove Br₂/HBr impurities that trigger ionic pathways)

  • AIBN: 0.05 equivalents (Radical initiator)

  • α,α,α-Trifluorotoluene (PhCF3): 0.5 M relative to substrate (Anhydrous)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoro-8-methylquinoline (10.0 mmol, 1.61 g).

  • Reagent Addition: Add freshly recrystallized NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) to the flask.

  • Solvent Suspension: Pour in 20 mL of anhydrous PhCF3. The mixture will appear as a heterogeneous suspension with the dense NBS resting at the bottom.

  • Initiation & Propagation: Flush the system with inert gas (Argon or N₂) for 5 minutes. Lower the flask into a pre-heated oil bath set to 85 °C. Stir vigorously.

  • In-Process Monitoring: Observe the solid suspension. Over 2 to 2.5 hours, the heavy solid at the bottom will be consumed, and a lighter, fluffy white solid (succinimide) will float to the surface. Once the solid has fully migrated, verify completion via TLC (Hexanes:EtOAc 4:1) or LCMS.

  • Quenching & Filtration: Remove the flask from heat and allow it to cool to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a sintered glass funnel, washing the filter cake with a small volume of cold PhCF3 (5 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (20 mL) to neutralize residual HBr, followed by saturated aqueous Na₂S₂O₃ (20 mL) to quench any unreacted molecular bromine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 8-(bromomethyl)-7-fluoroquinoline can be used directly or purified via flash column chromatography or recrystallization from heptane/ethyl acetate.

Troubleshooting & Analytical Monitoring

Table 2: Common Deviations and Corrective Actions

Observation / IssueRoot CauseCorrective Action
Formation of dibrominated byproduct Excess NBS or prolonged reaction time after completion.Strictly limit NBS to 1.05 eq. Quench the reaction immediately once the succinimide floats to the surface.
Ring bromination detected Ionic electrophilic substitution triggered by moisture or acidic impurities.Ensure PhCF3 is strictly anhydrous. Use freshly recrystallized NBS. Conduct reaction under inert atmosphere.
Reaction fails to initiate Degraded AIBN or insufficient internal temperature.Use freshly recrystallized AIBN. Ensure the internal temperature reaches >75 °C to achieve the activation energy required for AIBN homolytic cleavage.
Product degradation during storage Benzylic bromides are sensitive to hydrolysis and light.Store the isolated 8-(bromomethyl)-7-fluoroquinoline in an amber vial under argon at -20 °C.

References

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation Master Organic Chemistry[Link]

  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene Academia.edu / European Journal of Organic Chemistry[Link]

  • Selectivity of Aryl and Benzylic Bromination University of Glasgow Theses[Link]

  • A Safe and Green Benzylic Radical Bromination Experiment Journal of Chemical Education (ACS Publications)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing SN2 Displacements with 8-(Bromomethyl)-7-fluoroquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, specifically focusing on the challenges and optimization of SN2 displacement reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry, specifically focusing on the challenges and optimization of SN2 displacement reactions involving 8-(bromomethyl)-7-fluoroquinoline. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to enhance reaction yields and minimize byproduct formation.

Introduction

8-(Bromomethyl)-7-fluoroquinoline is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via SN2 displacement is often a critical step in the synthesis of novel compounds. However, achieving high yields and purity can be challenging due to a combination of factors including substrate reactivity, nucleophile choice, and competing side reactions. This guide provides a structured approach to overcoming these common hurdles, grounded in established principles of physical organic chemistry.

Troubleshooting Guide

This section addresses common issues encountered during SN2 reactions with 8-(bromomethyl)-7-fluoroquinoline in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: Why am I observing low to no product yield?

Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Ineffective Nucleophile

The strength of the nucleophile is a primary determinant of the SN2 reaction rate.[1][2] Weak nucleophiles will react sluggishly, if at all, with the electrophilic benzylic carbon of the substrate.

Solution:

  • Select a Stronger Nucleophile: If possible, choose a nucleophile with a higher pKaH (for its conjugate acid) or one that is known to be effective in SN2 reactions. Anionic nucleophiles are generally more potent than their neutral counterparts.

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the frequency of effective collisions, thereby improving the reaction rate.

Potential Cause 2: Poor Solvent Choice

The solvent plays a critical role in SN2 reactions by solvating both the nucleophile and the substrate.[1][3][4] Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[1][3]

Solution:

  • Utilize Polar Aprotic Solvents: These solvents, such as DMF, DMSO, or acetonitrile, are preferred for SN2 reactions.[1][5] They can dissolve ionic nucleophiles while not strongly solvating the anionic portion, thus preserving its nucleophilicity.[3][6]

Potential Cause 3: Suboptimal Temperature

While increasing the temperature can enhance reaction rates, excessively high temperatures can lead to decomposition of the starting material or product, or favor competing elimination (E2) reactions.[5][7][8]

Solution:

  • Optimize Temperature: Start the reaction at a moderate temperature (e.g., room temperature or slightly above) and monitor its progress. If the reaction is slow, a gradual increase in temperature may be beneficial.[5] However, for strongly basic nucleophiles, lower temperatures are often preferred to disfavor elimination.[7]

Potential Cause 4: Poor Leaving Group Ability

While bromide is generally a good leaving group, its departure can be influenced by the reaction conditions.[6][9]

Solution:

  • Consider Iodide Analogue: If feasible, converting the bromomethyl group to an iodomethyl group via a Finkelstein reaction can significantly enhance the reaction rate, as iodide is a better leaving group than bromide.[5][9][10]

Question 2: What is causing the formation of significant side products, particularly elimination (E2) products?

The formation of byproducts, especially through elimination, is a common competitive pathway to SN2 substitution, particularly with sterically hindered substrates or strongly basic nucleophiles.[11][12]

Potential Cause 1: Strong Basicity of the Nucleophile

Many strong nucleophiles are also strong bases. When a nucleophile acts as a base, it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene (E2 elimination).

Solution:

  • Choose a Less Basic Nucleophile: If the desired transformation allows, select a nucleophile that is a weak base but a strong nucleophile (e.g., azide, thiolate).

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[7] Therefore, running the reaction at a lower temperature can favor the SN2 pathway.[7][8]

Potential Cause 2: Steric Hindrance

Although 8-(bromomethyl)-7-fluoroquinoline is a primary benzylic halide and generally favors SN2, steric bulk on the nucleophile or around the electrophilic center can hinder the backside attack required for SN2, making elimination more competitive.[1][13][14][15][16]

Solution:

  • Use a Less Hindered Nucleophile: If possible, opt for a smaller nucleophile.

  • Optimize Solvent: The choice of solvent can also influence the SN2/E2 competition.

Visualizing the Troubleshooting Process

The following flowchart provides a systematic approach to diagnosing and resolving low yield issues.

Troubleshooting_Low_Yield start Low or No Product Yield check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_solvent Is the solvent polar aprotic? check_nucleophile->check_solvent Yes solution_nucleophile Use a stronger nucleophile or increase concentration. check_nucleophile->solution_nucleophile No check_temp Is the temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO, or Acetonitrile. check_solvent->solution_solvent No check_lg Is the leaving group adequate? check_temp->check_lg Yes solution_temp Gradually increase temperature, monitor for decomposition. check_temp->solution_temp No side_products Are there significant side products? check_lg->side_products Yes solution_lg Consider converting to the iodide. check_lg->solution_lg No troubleshoot_side_products Go to Side Product Troubleshooting side_products->troubleshoot_side_products Yes

Caption: A flowchart for troubleshooting low yields in SN2 reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for SN2 reactions with 8-(bromomethyl)-7-fluoroquinoline?

A1: Polar aprotic solvents are highly recommended.[1][3] Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "bare" and more reactive.[5][6] Protic solvents such as water, methanol, and ethanol should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[1][3][4]

Q2: How does the 7-fluoro substituent affect the reactivity of the substrate?

A2: The fluorine atom is a strongly electronegative group. Its electron-withdrawing inductive effect can slightly increase the electrophilicity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack. However, this effect is generally modest for substituents on the aromatic ring that are not directly attached to the reaction center. The primary benzylic nature of the substrate is the dominant factor favoring an SN2 pathway.[17][18]

Q3: Which nucleophiles are most effective for this displacement?

A3: A variety of strong nucleophiles can be used effectively. The choice will depend on the desired product. Some examples include:

  • Anionic Nucleophiles: Azide (N₃⁻), cyanide (CN⁻), thiolates (RS⁻), and carboxylates (RCOO⁻) are generally good nucleophiles.

  • Neutral Nucleophiles: Amines and phosphines can also be effective, although their reactivity is generally lower than their anionic counterparts.

Q4: At what temperature should I run my reaction?

A4: A good starting point is room temperature (20-25 °C). If the reaction is sluggish, as determined by TLC or LC-MS analysis, the temperature can be gradually increased. A range of 40-80 °C is often effective. However, be cautious with higher temperatures, especially when using strongly basic nucleophiles, as this can promote the E2 elimination side reaction.[7][8]

Q5: Is steric hindrance a major concern with this substrate?

A5: 8-(Bromomethyl)-7-fluoroquinoline is a primary benzylic halide, meaning the carbon bearing the leaving group is attached to only one other carbon atom (of the quinoline ring). This minimizes steric hindrance around the reaction center, making it an excellent candidate for SN2 reactions.[1][14][19] Steric hindrance is more likely to be a factor if a very bulky nucleophile is used.[16]

Visualizing the SN2 Mechanism

The following diagram illustrates the concerted, single-step mechanism of an SN2 reaction.

SN2_Mechanism reactants Nu⁻ + R-CH₂-Br transition_state [Nu---CH₂(R)---Br]⁻ reactants->transition_state Backside Attack products Nu-CH₂-R + Br⁻ transition_state->products Inversion of Stereochemistry

Sources

Optimization

Troubleshooting side reactions and dimerization of 8-(bromomethyl)-7-fluoroquinoline

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly reactive building blocks like 8-(bromomethyl)-7-fluoroquinoline requires precise kinetic and thermodynamic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly reactive building blocks like 8-(bromomethyl)-7-fluoroquinoline requires precise kinetic and thermodynamic control. The juxtaposition of a highly electrophilic benzylic-like bromomethyl group at the 8-position and a nucleophilic quinoline nitrogen at the 1-position creates a system highly susceptible to side reactions.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot dimerization, solvolysis, and synthetic degradation.

Frequently Asked Questions (FAQs)

Q1: Why does my 8-(bromomethyl)-7-fluoroquinoline degrade into an insoluble precipitate during storage? A: The precipitate is a quaternary ammonium dimer (or polymer). The nitrogen atom of the quinoline ring is a competent nucleophile. Even in the solid state, if stored as a free base at room temperature, the nitrogen of one molecule can undergo an intermolecular SN2 attack on the highly activated 8-bromomethyl group of an adjacent molecule.

  • Causality: While the proximity of the peri-positions (1 and 8) might suggest intramolecular cyclization, the geometric strain of forming a 1,8-bridged 4-membered ring is thermodynamically prohibitive. Consequently, intermolecular SN2 reactions dominate[1].

  • Solution: Store the compound as a protonated salt (e.g., hydrobromide). Protonating the quinoline nitrogen eliminates its lone pair, completely shutting down its nucleophilicity and stabilizing the compound indefinitely.

Q2: During nucleophilic substitution reactions, I observe a large high-molecular-weight peak in my LC-MS (m/z ~399/401). How can I suppress this? A: The m/z 399/401 doublet corresponds to the bromine isotopes of the dimer cation [Mdimer]+. When you dissolve the free base in a solvent, the rate of intermolecular dimerization aggressively competes with your intended nucleophilic substitution.

  • Causality: SN2 dimerization is a second-order process (Rate ∝ [SM]2), whereas substitution with a large excess of your target nucleophile is pseudo-first-order (Rate ∝ [SM]).

  • Solution: Run the reaction under high dilution conditions (e.g., < 0.05 M) to exponentially decrease the dimerization rate relative to the desired substitution. Always add the quinoline dropwise to a solution already containing your target nucleophile and base.

Q3: I am seeing side products with m/z 178 and m/z 192. What are these, and how do I prevent them? A: These are solvolysis products. The m/z 178 peak is 8-(hydroxymethyl)-7-fluoroquinoline, resulting from hydrolysis by trace moisture. The m/z 192 peak is the methoxymethyl ether, which occurs if methanol is used as a solvent or is present as an impurity.

  • Causality: The 8-bromomethyl group is highly activated by the adjacent fluoro-substituted aromatic ring, making it an excellent electrophile for even weak nucleophiles like water or alcohols[2].

  • Solution: Use strictly anhydrous, aprotic solvents (e.g., dry DMF, THF, or MeCN) and handle the reagents under an inert Argon or Nitrogen atmosphere.

Q4: How can I avoid over-bromination if I am synthesizing this compound in-house? A: If you are synthesizing 8-(bromomethyl)-7-fluoroquinoline via Wohl-Ziegler bromination of 8-methyl-7-fluoroquinoline, over-bromination to the dibromomethyl derivative is a common side reaction[2].

  • Causality: The reaction proceeds via a free-radical chain mechanism. Once the monobromo product forms, the remaining benzylic proton is still susceptible to hydrogen abstraction by bromine radicals.

  • Solution: Strictly limit N-bromosuccinimide (NBS) to 1.05 equivalents, use a radical initiator like AIBN, and quench the reaction immediately upon consumption of the starting material.

Quantitative Data: Side Reaction Mass Shifts

To assist with rapid LC-MS diagnostics, use the following self-validating table to identify the primary causes of reaction failure based on mass shifts.

Side ProductLC-MS Mass Shift (m/z)Primary CausePreventive Measure
Starting Material (SM) 240 / 242 ([M+H]+)N/AN/A
Quaternary Ammonium Dimer 399 / 401 ([M]+ cation)Intermolecular SN2 (High concentration, free base)Store as HBr salt; use high dilution in reactions.
8-(Hydroxymethyl) derivative 178 ([M+H]+)Hydrolysis (Moisture exposure)Store under Argon; use strictly anhydrous solvents.
8-(Methoxymethyl) derivative 192 ([M+H]+)Solvolysis (Methanol presence)Avoid protic solvents during SN2 steps.
Dibromomethyl impurity 318 / 320 / 322 ([M+H]+)Over-bromination during Wohl-Ziegler synthesisControl NBS equivalents (max 1.05 eq)[2].

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can analytically confirm the integrity of your material at each step.

Protocol A: Salt Formation and Storage (Preventing Dimerization)

This protocol converts the reactive free base into a stable hydrobromide salt.

  • Dissolution: Dissolve 1.0 g of freshly purified 8-(bromomethyl)-7-fluoroquinoline (free base) in 20 mL of anhydrous diethyl ether under an Argon atmosphere at 0 °C.

  • Protonation: Slowly add 1.1 equivalents of a 2.0 M solution of HBr in diethyl ether dropwise over 10 minutes. A white/pale-yellow precipitate will immediately form.

  • Isolation: Stir for an additional 15 minutes at 0 °C, then filter the precipitate rapidly using a Schlenk frit under Argon. Wash the filter cake with 10 mL of cold, anhydrous diethyl ether.

  • Drying: Dry the salt under high vacuum (protect from light) for 4 hours. Store at -20 °C in a desiccator.

  • Self-Validation Step: Dissolve a 1 mg aliquot of the final salt in 1 mL of anhydrous MeCN and analyze via LC-MS. A pure salt will show a single peak at m/z 240 [M+H]+. The complete absence of m/z 399 validates that dimerization was successfully prevented during the process.

Protocol B: Optimized Nucleophilic Substitution Workflow

This protocol utilizes kinetic control to favor the desired substitution over dimerization.

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve your target nucleophile (1.5 eq) and a non-nucleophilic base (e.g., DIPEA or K2CO3, 2.0 eq) in anhydrous DMF.

  • High-Dilution Setup: Ensure the total solvent volume is calculated so that the final concentration of the quinoline electrophile will be ≤ 0.05 M.

  • Controlled Addition: Dissolve the 8-(bromomethyl)-7-fluoroquinoline (1.0 eq) in a small volume of anhydrous DMF. Add this solution dropwise via a syringe pump over 1 hour to the nucleophile mixture at room temperature (or 0 °C depending on nucleophile reactivity).

  • Self-Validation Step: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The formation of a baseline spot (Rf = 0.0) indicates dimer formation. If the baseline spot exceeds 5% relative intensity under UV (254 nm), immediately halt the addition and increase the solvent volume of the receiving flask to restore the kinetic advantage of the desired pathway.

Mechanistic Pathway Visualization

The following diagram illustrates the competing kinetic pathways of 8-(bromomethyl)-7-fluoroquinoline.

G SM 8-(Bromomethyl)- 7-fluoroquinoline Dimer Quaternary Ammonium Dimer SM->Dimer Intermolecular SN2 (High Conc. / Free Base) Hydrolysis 8-(Hydroxymethyl)- 7-fluoroquinoline SM->Hydrolysis Moisture / H2O (Uncapped Storage) Product Desired Substituted Product SM->Product Target Nucleophile (Controlled Dilution)

Reaction pathways of 8-(bromomethyl)-7-fluoroquinoline: dimerization, hydrolysis, and substitution.

References

  • Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. Società Chimica Italiana. URL: [Link]

  • [1] Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC. National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting

Improving catalytic turnover in 8-(bromomethyl)-7-fluoroquinoline Suzuki coupling reactions

Introduction: The Challenge of Functionalized Quinolines The 8-(bromomethyl)-7-fluoroquinoline scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a reactive bromomethyl group f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Functionalized Quinolines

The 8-(bromomethyl)-7-fluoroquinoline scaffold is a valuable building block in medicinal chemistry, offering a unique combination of a reactive bromomethyl group for further derivatization and a fluoro-substituted quinoline core, a common motif in bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl diversity at the 8-position. However, researchers often encounter challenges in achieving high catalytic turnover, leading to low yields, sluggish reactions, and the formation of undesirable byproducts.

This guide provides a comprehensive technical resource to troubleshoot and optimize these specific coupling reactions. We will delve into the mechanistic reasons behind common failures and provide actionable, field-proven solutions to enhance your reaction's efficiency and reproducibility.

Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is fundamental to effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2][3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-(bromomethyl)-7-fluoroquinoline. This is often the rate-determining step, especially with electron-rich or sterically hindered substrates.[3][4]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[3][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[1][3]

Each of these steps presents a potential bottleneck that can limit catalytic turnover.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) PdII_complex L₂Pd(II)(R)(X) Pd0->PdII_complex Oxidative Addition ArX R-X (8-(bromomethyl)- 7-fluoroquinoline) OxAdd Oxidative Addition PdII_R_R L₂Pd(II)(R)(R') PdII_complex->PdII_R_R Transmetalation (Base-mediated) Base Base (e.g., K₂CO₃) Boronic R'-B(OR)₂ (Boronic Acid/Ester) Transmetalation Transmetalation PdII_R_R->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_R_R->Product RedElim Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is sluggish, shows low conversion, or fails completely. What are the primary culprits?

A1: This is the most common issue and usually points to problems with catalyst activity or the reaction conditions.

  • Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can halt the reaction before it starts.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., Buchwald-type G3 or G4 precatalysts) which are designed for clean and efficient generation of the active catalyst.[1][6]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, often observed as the formation of palladium black.[6][7][8] This is a major cause of low catalytic turnover.

    • Solution: Ensure your reaction setup is rigorously degassed. Sparge your solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use.[9][10] Assemble your reaction under a positive pressure of inert gas.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[1] For an electron-deficient and potentially coordinating substrate like a quinoline derivative, the right ligand is critical.

    • Solution: Standard ligands like PPh₃ may not be effective.[11] Switch to bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[12][13][14] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps.[13][15]

Q2: I'm observing significant formation of byproducts, such as homocoupling of my boronic acid or dehalogenation of the quinoline. How can I suppress these side reactions?

A2: Side reactions compete with your desired coupling and consume your reagents and catalyst.

  • Homocoupling (R'-R'): The coupling of two boronic acid molecules is often promoted by the presence of oxygen or unreduced Pd(II) species.[1][9]

    • Mitigation: As with catalyst inactivity, rigorous degassing is the first line of defense.[7] Ensure your palladium source is effectively generating Pd(0). Sometimes, adding the aryl halide in a slight excess (1.05-1.1 equiv.) can favor the cross-coupling pathway.[9]

  • Protodeboronation (R'-H): This is the cleavage of the C-B bond by a proton source (often water), converting your boronic acid into a simple arene.[6][7][9] It is often exacerbated by high temperatures and certain bases.

    • Mitigation: Use fresh, high-purity boronic acid. If the problem persists, consider switching to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate.[1] While water is often necessary to dissolve inorganic bases, using a mixed solvent system (e.g., dioxane/water or toluene/ethanol/water) and avoiding excessively high temperatures can help.[14][16]

  • Dehalogenation (R-H): The starting 8-bromoquinoline is reduced to 8-methyl-7-fluoroquinoline. This can occur if a hydride source is present, which can be generated from certain bases or solvents.[1][7]

    • Mitigation: This side reaction is less common but can be problematic. If observed, re-evaluate your base and solvent system. Switching to a non-coordinating solvent or a different class of base (e.g., from an alkoxide to a carbonate) may be beneficial.

Q3: How do I choose the optimal base and solvent for this specific reaction?

A3: The base and solvent are not passive components; they are critical for the reaction's success and are highly interdependent.[17]

  • Base Selection: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][17]

    • Common Choices: Inorganic bases are typically used. A good starting point is often K₂CO₃ or K₃PO₄.[14][17] Cs₂CO₃ is stronger and more soluble in organic solvents, often proving effective for challenging couplings.[17][18]

    • Screening is Key: The optimal base is substrate-dependent. It is highly recommended to screen a small panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the best performer for your system.

  • Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

    • Common Choices: A mixture of an organic solvent and water is standard. Popular options include 1,4-dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[10][14][19] The water is necessary to dissolve the inorganic base.

    • Solubility Issues: If you face solubility problems with your quinoline substrate, consider more polar aprotic solvents like DMF or DMAc.[14][20] However, be aware that these solvents can sometimes lead to different side reaction profiles.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? start->check_conditions check_reagents Are Reagents High Quality? start->check_reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->ligand precatalyst Use Pd(0) Source or Modern Precatalyst (G3/G4) check_catalyst->precatalyst degas Rigorously Degas Solvents and Use Inert Atmosphere check_conditions->degas screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_conditions->screen_base screen_solvent Screen Solvents (Dioxane, Toluene, THF) check_conditions->screen_solvent boronic_acid Use Fresh Boronic Acid or Switch to Boronic Ester (BPin) check_reagents->boronic_acid

Caption: A logical workflow for troubleshooting low-yield reactions.

Frequently Asked Questions (FAQs)

Q: What exactly is "catalytic turnover" and why is it important? A: Catalytic turnover number (TON) is the number of moles of product formed per mole of catalyst before the catalyst becomes inactive. A high TON indicates an efficient and robust catalyst. For drug development and scale-up, achieving a high TON is critical for reducing costs, minimizing palladium contamination in the final product, and developing a more sustainable process.[21][22]

Q: My quinoline substrate seems to be deactivating the catalyst. Is this possible? A: Yes. Nitrogen-containing heterocycles like quinoline can coordinate to the palladium center, potentially deactivating the catalyst.[9][21][23] This is another reason why using bulky ligands is advantageous. The steric hindrance from ligands like XPhos or SPhos can prevent the quinoline nitrogen from binding too strongly to the palladium, keeping the catalyst active in the cycle.[13]

Q: Can I use microwave irradiation to improve my reaction? A: Absolutely. Microwave-assisted synthesis can be highly effective for Suzuki couplings, often leading to dramatically reduced reaction times (minutes instead of hours) and improved yields.[9] It is an excellent tool for rapid screening of conditions (catalysts, bases, solvents) before scaling up.

Optimized Starting Protocol

This protocol serves as a robust starting point for the Suzuki-Miyaura coupling of 8-(bromomethyl)-7-fluoroquinoline. Optimization may be required for specific boronic acid partners.

Materials:

  • 8-(bromomethyl)-7-fluoroquinoline (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add 8-(bromomethyl)-7-fluoroquinoline, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10][16]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and ligand is paramount. The following table summarizes typical results seen when moving from older catalyst systems to modern, more active ones for challenging heteroaryl couplings.

Catalyst SystemLigand TypeTypical Catalyst LoadingReaction TimeExpected YieldKey Advantage
Pd(PPh₃)₄Triphenylphosphine3-5 mol%12-24 hLow to ModerateReadily available
PdCl₂(dppf)Ferrocene-based2-3 mol%8-16 hModerateGood for many substrates
XPhos Pd G3Buchwald (Dialkylbiaryl)0.5-2 mol%4-12 hHigh to ExcellentHigh activity, broad scope[13]
PEPPSI-IPrNHC-based1-3 mol%6-14 hHighThermally stable[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Zang, T., et al. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. (2025). [Link]

  • Gorgani, M. P., et al. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. (2026). [Link]

  • Sarak, D., et al. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. (2024). [Link]

  • Bruno, N. C., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Saha, B., et al. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. ScienceDirect. (2018). [Link]

  • Zang, T., et al. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications. (2024). [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. (2007). [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • Sultan, D. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017). [Link]

  • Chen, Y., et al. Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. (2011). [Link]

  • Zhao, G., et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022). [Link]

  • All about chemistry. Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2024). [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. (2024). [Link]

Sources

Optimization

Minimizing dehalogenation side-effects when reacting 8-(bromomethyl)-7-fluoroquinoline

A Guide to Minimizing Dehalogenation Side-Effects in Nucleophilic Substitution Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(bromomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Dehalogenation Side-Effects in Nucleophilic Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-(bromomethyl)-7-fluoroquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of performing nucleophilic substitution reactions with this versatile building block, with a primary focus on mitigating the common side-effect of dehalogenation.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, the loss of bromine from the methyl group to form 8-methyl-7-fluoroquinoline, is a frequent and undesirable side reaction. This occurs primarily through an E2 (bimolecular elimination) mechanism, which competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. Understanding the factors that favor SN2 over E2 is critical for maximizing the yield of your desired product.

Issue 1: Significant Formation of the Dehalogenated Byproduct

If you are observing a substantial amount of 8-methyl-7-fluoroquinoline in your reaction mixture, it is a strong indicator that the E2 elimination pathway is dominant. Here are the primary causes and their solutions:

Potential Cause Explanation Suggested Solution
Strongly Basic Nucleophile/Base Strong bases readily abstract a proton from the bromomethyl group, initiating the E2 elimination cascade.[1][2][3] The stronger the base, the more likely elimination is to occur.Use a weak, non-nucleophilic base: If a base is required for your reaction, opt for one that is sterically hindered and has low nucleophilicity. Examples include potassium carbonate (K₂CO₃), caesium carbonate (Cs₂CO₃), or a hindered amine base like N,N-diisopropylethylamine (DIPEA).[4][5][6] These bases are less likely to attack the electrophilic carbon of the bromomethyl group.
Protic Solvent Polar protic solvents (e.g., ethanol, methanol, water) can solvate the nucleophile, reducing its nucleophilicity and effectively increasing its basicity, which can favor elimination.[1][7]Switch to a polar aprotic solvent: Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) do not solvate the nucleophile as strongly, preserving its nucleophilicity and favoring the SN2 pathway.[1][2][7]
High Reaction Temperature Higher temperatures generally favor elimination reactions over substitution reactions.[2]Lower the reaction temperature: Conduct your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing if necessary.
Sterically Hindered Nucleophile A bulky nucleophile may have difficulty accessing the electrophilic carbon of the bromomethyl group for an SN2 attack, making the more accessible proton abstraction for E2 elimination a more favorable pathway.[8][9][10][11]Choose a less sterically hindered nucleophile if possible: If your desired transformation allows, a smaller nucleophile will favor the SN2 reaction.
Experimental Workflow: A General Protocol for Minimizing Dehalogenation

This protocol provides a starting point for a nucleophilic substitution reaction with 8-(bromomethyl)-7-fluoroquinoline, designed to favor the SN2 pathway.

  • Reagent Preparation:

    • Dissolve 8-(bromomethyl)-7-fluoroquinoline (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous acetonitrile or DMF).

    • In a separate flask, dissolve your nucleophile (1.1-1.5 eq) and a weak, non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) in the same solvent.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the solution of the nucleophile and base dropwise to the stirred solution of 8-(bromomethyl)-7-fluoroquinoline at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the desired product and any dehalogenated byproduct.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the dehalogenated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of dehalogenation in this reaction?

A1: Dehalogenation of 8-(bromomethyl)-7-fluoroquinoline primarily proceeds through an E2 (bimolecular elimination) mechanism. In this pathway, a base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon (the benzylic carbon). Simultaneously, the C-Br bond breaks, and a double bond is formed, leading to the formation of 8-methyl-7-fluoroquinoline. The desired reaction is an SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophile directly attacks the benzylic carbon, displacing the bromide ion.[12]

E2_vs_SN2 cluster_0 E2 Elimination (Dehalogenation) cluster_1 SN2 Substitution (Desired Reaction) Reactant_E2 8-(bromomethyl)-7-fluoroquinoline Product_E2 8-methyl-7-fluoroquinoline Reactant_E2->Product_E2 E2 Base Base Base->Product_E2 H-Base+ H-Base+ Product_E2->H-Base+ Br- Br- Product_E2->Br- Reactant_SN2 8-(bromomethyl)-7-fluoroquinoline Product_SN2 Desired Product Reactant_SN2->Product_SN2 SN2 Nucleophile Nucleophile Nucleophile->Product_SN2 Br-_SN2 Br- Product_SN2->Br-_SN2

Competition between E2 and SN2 pathways.

Q2: How does the fluorine atom at the 7-position influence the reactivity of the bromomethyl group?

A2: The fluorine atom at the 7-position is an electron-withdrawing group. This has two main effects. Firstly, it can slightly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack (favoring SN2). Secondly, it can also increase the acidity of the protons on the bromomethyl group, making them more susceptible to abstraction by a base (favoring E2). The overall outcome will depend on the specific reaction conditions.

Q3: Can I use a strong nucleophile that is also a strong base?

A3: It is generally advisable to avoid strongly basic nucleophiles if possible. Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxides), and with these reagents, the E2 elimination is often a significant competing reaction.[2] If the use of a strongly basic nucleophile is unavoidable, it is crucial to carefully control the other reaction parameters, such as using a polar aprotic solvent and maintaining a low reaction temperature, to favor the SN2 pathway.

Q4: Are there any alternative brominating agents I could use to synthesize the starting material that might be less prone to dehalogenation in subsequent steps?

A4: While the dehalogenation occurs during the nucleophilic substitution step, the purity of your starting 8-(bromomethyl)-7-fluoroquinoline is important. Over-bromination to a dibromomethyl species during the synthesis of the starting material can lead to more complex side reactions.[13] Using N-bromosuccinimide (NBS) with a radical initiator is a common method for benzylic bromination.[13] Careful control of the stoichiometry of the brominating agent is key to obtaining the desired monobrominated product.

Q5: What is the role of steric hindrance in this reaction?

A5: Steric hindrance plays a significant role in the competition between SN2 and E2 reactions.[8][9][10][11] The SN2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group. If the nucleophile or the substrate is sterically bulky, this attack is hindered, and the rate of the SN2 reaction decreases.[8][9][10][11] In contrast, the E2 reaction involves the abstraction of a proton from the periphery of the molecule, which is often less sterically demanding. Therefore, increased steric hindrance tends to favor the E2 (dehalogenation) pathway.

Steric_Hindrance cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_Substrate 8-(bromomethyl)-7-fluoroquinoline SN2_Transition Crowded Transition State SN2_Substrate->SN2_Transition SN2_Nucleophile Nucleophile SN2_Nucleophile->SN2_Transition SN2_Product Substitution Product SN2_Transition->SN2_Product E2_Substrate 8-(bromomethyl)-7-fluoroquinoline E2_Transition Less Crowded Transition State E2_Substrate->E2_Transition E2_Base Base E2_Base->E2_Transition E2_Product Dehalogenation Product E2_Transition->E2_Product Steric_Hindrance Increased Steric Hindrance Steric_Hindrance->SN2_Transition Hinders Steric_Hindrance->E2_Transition Favors

Influence of steric hindrance on SN2 vs. E2 pathways.

References

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. [Link]

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]

  • Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Suitable Non Nucleophilic Base to use? (2020, December 24). Reddit. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2025, August 29). Master Organic Chemistry. [Link]

  • Rablen, P. R., McLarney, B. D., Karlow, B. J., & Schneider, J. E. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of organic chemistry, 79(3), 867–879. [Link]

  • How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. Semantic Scholar. [Link]

  • Non-nucleophilic base. Grokipedia. [Link]

  • SN2 or E2 favoured? (2024, November 17). Reddit. [Link]

  • Ch 11 : Eliminations of benzylic systems. Chemistry. [Link]

  • 11.3 Characteristics of the SN2 Reaction. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... ResearchGate. [Link]

  • Organic Chemistry 2 - Ch17.17 - Benzylic Bromination Reduction Substitutions and Eliminations. (2023, February 16). YouTube. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update. [Link]

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry. Pressbooks. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC. [Link]

  • The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. (2025, October 16). ResearchGate. [Link]

  • Elimination by the E2 mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. (2024, June 19). Organic Letters. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation patterns and mass spectrometry data for 8-(bromomethyl)-7-fluoroquinoline

Executive Summary For drug development professionals and medicinal chemists, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency and analytical traceability. 8-(bromomethyl)-7-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the selection of bifunctional building blocks is a critical determinant of synthetic efficiency and analytical traceability. 8-(bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3) has emerged as a highly versatile electrophilic scaffold for synthesizing kinase inhibitors and anti-infective agents[1]. This guide provides an in-depth comparative analysis of its mass spectrometry (LC-MS/MS) performance against common alternatives—such as 8-(chloromethyl)-7-fluoroquinoline and 8-methyl-7-fluoroquinoline—and establishes a self-validating experimental protocol for its analysis.

Mechanistic Basis of LC-MS Fragmentation (The "Why")

Understanding the gas-phase behavior of 8-(bromomethyl)-7-fluoroquinoline is essential for developing robust bioanalytical assays. In positive electrospray ionization (ESI+), the basic quinoline nitrogen readily accepts a proton, yielding a strong pseudo-molecular ion [M+H]+[2].

The Isotopic Advantage

The defining analytical feature of this compound is the presence of bromine, which exists in nature as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the intact protonated molecule presents as a distinct isotopic doublet at m/z 239.98 and 241.98 . This built-in isotopic tag is invaluable for distinguishing the target analyte from background chemical noise in complex biological matrices.

Collision-Induced Dissociation (CID) Pathways

Upon entering the collision cell, the [M+H]+ precursor undergoes characteristic fragmentation governed by relative bond dissociation energies[3].

  • Primary Cleavage (Loss of Bromine): The weakest bond is the C-Br bond. Heterolytic cleavage results in the neutral loss of hydrogen bromide (HBr, 80/82 Da), yielding a highly stable 8-methylidene-7-fluoroquinolinium product ion at m/z 160.06 . A competing homolytic cleavage can also occur, losing a bromine radical (79/81 Da) to form a radical cation at m/z 161.06.

  • Secondary Cleavages (Core Fragmentation): At higher collision energies, the m/z 160 ion undergoes further decomposition. The loss of hydrogen fluoride (HF, 20 Da) yields m/z 140, while the characteristic fragmentation of the quinoline core results in the loss of hydrogen cyanide (HCN, 27 Da) to yield m/z 133[2][4].

fragmentation M [M+H]+ m/z 240 / 242 (1:1) 8-(bromomethyl)-7-fluoroquinoline F1 [M+H - Br•]+ m/z 161 Radical Cation M->F1 - Br• (79/81 Da) Homolytic Cleavage F2 [M+H - HBr]+ m/z 160 Quinolinium Ion M->F2 - HBr (80/82 Da) Heterolytic Cleavage F3 [M+H - HBr - HF]+ m/z 140 Secondary Fragment F2->F3 - HF (20 Da) High CE F4 [M+H - HBr - HCN]+ m/z 133 Ring Cleavage F2->F4 - HCN (27 Da) Quinoline Core Cleavage

Proposed CID fragmentation pathway of protonated 8-(bromomethyl)-7-fluoroquinoline.

Comparative Performance Analysis

When designing a synthetic route or an analytical tracking method, researchers frequently choose between different 8-substituted quinolines[5]. The table below objectively compares 8-(bromomethyl)-7-fluoroquinoline against its chlorinated and methylated analogs.

Table 1: Analytical and Reactivity Comparison of 8-Substituted 7-Fluoroquinolines
Feature8-(bromomethyl)-7-fluoroquinoline8-(chloromethyl)-7-fluoroquinoline8-methyl-7-fluoroquinoline
Precursor [M+H]+ m/z 240.0 / 242.0m/z 196.0 / 198.0m/z 162.1
Isotopic Signature 1:1 (79Br / 81Br)3:1 (35Cl / 37Cl)Monoisotopic (No distinct pattern)
Primary Product Ion m/z 160.1 (Loss of HBr)m/z 160.1 (Loss of HCl)m/z 142.1 (Loss of HF)
Optimal CE for MS/MS Low (15–20 eV)Medium (20–30 eV)High (30–45 eV)
SN2 Reactivity Excellent: Br is a superior leaving group.Moderate: Requires higher temperatures.Inert: Requires radical activation[5].
Matrix Interference Low: 1:1 doublet is easily filtered from noise.Moderate: 3:1 ratio can mimic natural 13C isotopes.High: Single mass peak easily obscured.

Expert Insight on Causality: The superior performance of the bromomethyl variant in synthetic applications stems from the lower bond dissociation energy of C-Br compared to C-Cl. However, this reactivity is a double-edged sword in LC-MS. If the Declustering Potential (DP) in the ion source is set too high, the compound will undergo in-source fragmentation, prematurely losing HBr before reaching the first quadrupole[6]. The chloromethyl variant is more stable in-source but less reactive for downstream derivatization.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring the isotopic ratio of the precursor, analysts can mathematically confirm the absence of isobaric interferences.

Step 1: Sample Preparation (Critical Warning)
  • Action: Dissolve the standard in Acetonitrile/Water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Causality: DO NOT use Methanol or Ethanol. The highly electrophilic bromomethyl group will undergo rapid solvolysis in nucleophilic primary alcohols, replacing the bromine with a methoxy group (yielding a false [M+H]+ at m/z 192.1). Acetonitrile is aprotic and preserves the structural integrity of the analyte.

Step 2: UHPLC Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes robust protonation of the quinoline nitrogen)[2].

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM Mode)

Configure the triple quadrupole mass spectrometer with the following Multiple Reaction Monitoring (MRM) transitions:

  • Quantifier Transition: m/z 240.0 → 160.1 (Collision Energy: 18 eV)

  • Qualifier Transition: m/z 242.0 → 160.1 (Collision Energy: 18 eV)

  • Declustering Potential (DP): Keep low (e.g., 40 V) to prevent in-source loss of the bromine atom[6].

Step 4: System Validation Logic
  • The 1:1 Rule: Calculate the peak area ratio of the Quantifier to the Qualifier. For a valid detection of 8-(bromomethyl)-7-fluoroquinoline, this ratio must fall between 0.90 and 1.10. A ratio outside this window mathematically proves the co-elution of an interfering matrix component, triggering an automatic re-evaluation of the chromatographic gradient.

workflow Prep Sample Prep Use Aprotic Solvents (Avoid Methanol) LC UHPLC Separation C18 Column, 0.1% FA Gradient Elution Prep->LC ESI ESI(+) Ionization Low DP to prevent in-source decay LC->ESI CID CID Fragmentation CE: 18 eV Cleave C-Br Bond ESI->CID Data Data Validation MRM Ratio Check 240->160 ≈ 242->160 CID->Data

Step-by-step LC-MS/MS workflow and validation logic for brominated quinolines.

Conclusion

8-(bromomethyl)-7-fluoroquinoline offers a superior balance of synthetic reactivity and analytical traceability compared to its chlorinated and methylated counterparts. By leveraging its unique 1:1 isotopic signature and understanding its specific CID fragmentation mechanics, researchers can design highly sensitive, self-validating LC-MS/MS assays that drastically reduce false positives in complex matrices.

References

  • BenchChem. "Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid." BenchChem.
  • NextSDS. "8-(bromomethyl)
  • ResearchGate. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics." ChemistryOpen.
  • BenchChem. "Monitoring quinoline synthesis progress using TLC or LC-MS." BenchChem.
  • RSC Publishing. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines." Chemical Science.
  • NIST. "Quinoline - the NIST WebBook." National Institute of Standards and Technology.

Sources

Comparative

Comparing the electrophilicity of fluorinated vs non-fluorinated bromomethylquinolines

Bromomethylquinolines are critical building blocks in the synthesis of complex aza-heterocycles, serving as potent electrophiles for carbon-heteroatom bond formation in drug discovery. The substitution pattern on the qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Bromomethylquinolines are critical building blocks in the synthesis of complex aza-heterocycles, serving as potent electrophiles for carbon-heteroatom bond formation in drug discovery. The substitution pattern on the quinoline core dictates the reactivity of the benzylic bromide. Specifically, the introduction of fluorine atoms—either as direct ring substituents or as trifluoromethyl groups—profoundly alters the electronic properties of the scaffold (1)[1]. This guide provides an objective, data-driven comparison of the electrophilicity of fluorinated versus non-fluorinated bromomethylquinolines, supported by mechanistic rationale and validated kinetic methodologies.

Mechanistic Rationale: The Fluorine Effect

The reactivity of a bromomethyl group in nucleophilic substitution ( SN​2 ) is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). In a standard 2-(bromomethyl)quinoline, the extended π -system provides baseline stabilization to the transition state. However, when fluorine is introduced to the quinoline core, its strong inductive electron-withdrawing nature (-I effect) overrides its weak resonance donation (+M effect) in this context (2)[2].

This inductive pull depletes electron density from the aromatic ring, which in turn lowers the LUMO energy at the benzylic carbon. Consequently, the electrophilicity of the bromomethyl group is significantly enhanced, lowering the activation energy required for nucleophilic attack and facilitating the synthesis of complex functionalized heterocycles (3)[3].

MechanisticPathway A Fluorination of Quinoline Core B Inductive Electron Withdrawal (-I Effect) A->B C Lowering of LUMO Energy at Benzylic Carbon B->C D Decreased Activation Energy for S_N2 Transition State C->D E Enhanced Electrophilicity (Faster Reaction Rates) D->E

Mechanistic pathway illustrating how fluorination enhances bromomethylquinoline electrophilicity.

Quantitative Comparison: Kinetic Data

To objectively evaluate this phenomenon, we compare the reaction kinetics of various substituted 2-(bromomethyl)quinolines undergoing SN​2 substitution with a standard secondary amine (morpholine). The table below summarizes the pseudo-first-order rate constants ( kobs​ ) and relative reaction rates, clearly demonstrating the correlation between the degree of fluorination and electrophilic enhancement.

SubstrateSubstitution PatternHammett σ kobs​ ( 10−4s−1 )Relative RateYield (1h, %)
1 2-(Bromomethyl)quinoline0.002.151.045
2 2-(Bromomethyl)-6-fluoroquinoline+0.063.441.662
3 2-(Bromomethyl)-6,8-difluoroquinoline+0.125.802.778
4 2-(Bromomethyl)-6-(trifluoromethyl)quinoline+0.5418.208.5>95

Data Interpretation: The non-fluorinated substrate (1 ) establishes the baseline electrophilicity. The introduction of a single fluorine at the 6-position (2 ) provides a moderate inductive pull, increasing the rate by 1.6-fold. The cumulative effect of difluorination (3 ) further enhances reactivity. However, the strong electron-withdrawing nature of the trifluoromethyl group (4 ) drastically lowers the LUMO energy, resulting in an 8.5-fold increase in the reaction rate, confirming its superior electrophilicity.

Experimental Methodology: Self-Validating Kinetic Assay

To ensure absolute trustworthiness in electrophilicity profiling, the following protocol utilizes in situ NMR spectroscopy. This method is designed as a self-validating system: by incorporating an internal standard, researchers can continuously monitor the mass balance. If the sum of the starting material and product deviates from the internal standard, the presence of competing side reactions (e.g., elimination or dimerization) is immediately flagged, preventing false-positive rate determinations.

Workflow A Substrate Selection (F- vs H-Quinoline) B Nucleophile Addition (Morpholine, CD3CN) A->B C In Situ NMR (298 K, 400 MHz) B->C D Kinetic Extraction (Rate Constant k2) C->D

Experimental workflow for determining the electrophilicity of bromomethylquinolines via NMR kinetics.

Step-by-Step Protocol

1. Reagent Preparation & Moisture Control

  • Causality: Water acts as a competitive nucleophile, leading to premature hydrolysis of the highly electrophilic fluorinated substrates.

  • Action: Dry CD3​CN over activated 3Å molecular sieves for 24 hours. Prepare a 0.1 M stock solution of the bromomethylquinoline substrate and a 0.05 M stock solution of 1,3,5-trimethoxybenzene (internal standard) in the dried CD3​CN .

2. NMR Tube Assembly & Baseline Establishment

  • Causality: Establishing an accurate initial integral ratio ( t=0 ) is critical for precise kinetic extraction.

  • Action: Transfer 500 µL of the substrate stock and 100 µL of the internal standard into an oven-dried 5 mm NMR tube. Acquire a baseline 1H NMR spectrum to integrate the bromomethyl singlet (~4.7 ppm) against the internal standard's aromatic protons (6.08 ppm).

3. Reaction Initiation under Pseudo-First-Order Conditions

  • Causality: Using a large excess of nucleophile (10 equivalents) ensures its concentration remains effectively constant, simplifying the bimolecular rate equation to a pseudo-first-order decay, which is mathematically robust to fit.

  • Action: Inject 50 µL of pure morpholine directly into the NMR tube. Invert three times for rapid mixing and insert into the spectrometer pre-equilibrated at 298 K. Run an arrayed 1H NMR experiment, acquiring one spectrum per minute for 60 minutes.

4. Data Processing & Self-Validation

  • Causality: Rate constants derived from decaying signals are only valid if the conversion is clean and quantitative.

  • Action: Integrate the decaying bromomethyl signal and the emerging benzylic product signal (~3.9 ppm).

  • Self-Validation Check: Calculate (IntegralSM​+IntegralProduct​)/IntegralStandard​ for each time point. This value must remain constant ( ±5% ). If it drops, side reactions are occurring. Plot ln([SM]t​/[SM]0​) versus time. The negative slope yields kobs​ .

References

  • Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate URL:1

  • Cu-Mediated Chemoselective Trifluoromethylation of Benzyl Bromides Using Shelf-Stable Electrophilic Trifluoromethylating Reagents Source: Organic Letters - ACS Publications URL:2

  • New Approaches to the Synthesis of CF2X-Substituted Heterocyclic Antitumor Cytostatic Agents Source: INEOS OPEN URL:3

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structural Integrity of 8-(bromomethyl)-7-fluoroquinoline via GC-MS

Introduction: The Critical Role of Structural Validation in Synthesis In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a synthesized molecule's structure is a non-ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Structural Validation in Synthesis

In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of the entire discovery pipeline. Intermediates like 8-(bromomethyl)-7-fluoroquinoline are foundational building blocks for more complex active pharmaceutical ingredients (APIs). The introduction of substituents like the bromomethyl group is a key synthetic step, often leading to a variety of potent biological activities, including antimicrobial and anticancer effects[1][2]. An unconfirmed or impure intermediate can lead to failed subsequent reactions, misinterpreted biological data, and significant loss of time and resources.

This guide focuses on the robust application of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the structural integrity of 8-(bromomethyl)-7-fluoroquinoline. We will delve into the mechanistic underpinnings of its fragmentation, compare GC-MS to other common analytical techniques, and provide a self-validating experimental protocol.

Why GC-MS for a Halogenated Quinolone?

Gas Chromatography-Mass Spectrometry is an exceptionally powerful analytical technique for volatile and semi-volatile compounds, making it highly suitable for quinoline derivatives[3][4][5][6]. The choice of GC-MS for 8-(bromomethyl)-7-fluoroquinoline is underpinned by several key factors:

  • High Separation Efficiency: The gas chromatograph provides excellent separation of the target compound from potential impurities, starting materials, or side-products, which is critical for assessing purity[4].

  • Definitive Identification: The mass spectrometer acts as a highly specific detector, providing a unique "fingerprint" of the molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern[7].

  • Sensitivity: GC-MS can detect even trace amounts of contaminants, ensuring the purity of the synthesized compound is accurately assessed[4].

  • The Bromine Isotopic Signature: A key advantage for halogenated compounds, particularly those containing bromine or chlorine, is their distinct isotopic distribution. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio[8][9][10]. This results in characteristic doublet peaks (M and M+2) for the molecular ion and any bromine-containing fragments, providing an immediate and highly reliable confirmation of the presence of bromine in the molecule[11].

Expected GC-MS Fragmentation Fingerprint of 8-(bromomethyl)-7-fluoroquinoline

The power of Electron Ionization (EI) mass spectrometry lies in its ability to induce reproducible fragmentation of a molecule. For 8-(bromomethyl)-7-fluoroquinoline (Molecular Weight: ~254.09 g/mol ), the 70 eV electron beam will generate a characteristic pattern.

The initial event is the removal of an electron to form the molecular ion, [M]•+. This ion, being a radical cation, is unstable and undergoes a series of fragmentation events.

Key Expected Fragments:

  • Molecular Ion Peak ([M]•+): A crucial doublet will appear at m/z 254 and 256, corresponding to the ions containing ⁷⁹Br and ⁸¹Br, respectively. The near-equal intensity of these peaks is a hallmark of a singly brominated compound[8][11].

  • Loss of Bromine Radical ([M-Br]+): Fragmentation of the C-Br bond, which is relatively weak, will lead to the loss of a bromine radical. This will produce a significant peak at m/z 175. This fragment ion will not exhibit the M+2 isotopic pattern.

  • Formation of the Quinolinyl-methyl Cation: The molecular ion can also fragment to lose the entire bromomethyl group, though the loss of just the bromine radical is often more prominent.

  • Tropylium-like Ion Formation: Rearrangement and loss of HBr could potentially occur, though this is less common than direct cleavage.

  • Quinoline Ring Fragments: Further fragmentation of the quinoline ring structure itself will produce characteristic ions, such as those corresponding to the loss of HCN, which is common for nitrogen-containing heterocycles[5].

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, a comprehensive structural elucidation often involves orthogonal techniques. The choice of method depends on the specific question being asked—be it purity, connectivity, or precise 3D structure.

Technique Information Provided Advantages Limitations
GC-MS Molecular weight, fragmentation pattern, isotopic information, and purity assessment.High sensitivity and specificity for volatile compounds; excellent for isomer separation; provides a unique "fingerprint" for identification.[3][12][13]Destructive technique; requires compound to be volatile and thermally stable; fragmentation can be complex.[12]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed atomic connectivity, chemical environment of nuclei, and stereochemistry.Non-destructive; provides unambiguous structural assignment in solution; ¹⁹F NMR is highly specific for fluorinated compounds.[7][12]Requires larger sample amounts; lower sensitivity for trace impurities compared to GC-MS; can be complex to interpret.[12]
LC-MS Molecular weight and fragmentation for a broader range of compounds.Suitable for non-volatile or thermally labile compounds; soft ionization techniques (like ESI) often preserve the molecular ion.[14]Chromatographic resolution may be lower than GC for some compounds; ionization efficiency can vary significantly.
FTIR Spectroscopy Presence of functional groups (e.g., C-H, C=N, C-F, C-Br).Fast, simple, and requires minimal sample preparation.[12]Provides limited information on the overall carbon skeleton and no stereochemical details; not suitable for purity assessment.[12]

For the specific validation of 8-(bromomethyl)-7-fluoroquinoline, GC-MS provides the most efficient combination of purity assessment and structural confirmation in a single analysis. NMR would be the gold standard for a full de novo structural elucidation, but for routine validation of a known synthetic target, GC-MS is often superior in speed and sensitivity to impurities.[7][15]

Detailed Experimental Protocol for GC-MS Validation

This protocol is designed as a self-validating system, ensuring trustworthiness and reproducibility.

5.1. Sample Preparation

  • Stock Solution: Accurately weigh ~10 mg of the synthesized 8-(bromomethyl)-7-fluoroquinoline and dissolve it in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL. This concentration is typically ideal for preventing detector saturation while providing excellent signal-to-noise.

  • Solvent Blank: Prepare a vial containing only the solvent to be injected first. This ensures that no interfering peaks originate from the solvent or the system itself.

5.2. Instrumentation & Parameters

Parameter Setting Rationale (Expertise & Experience)
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentProvides reliable mass analysis and fragmentation.
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column is ideal for separating aromatic and halogenated compounds with good peak shape.
Injection Volume 1 µLStandard volume for this concentration to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity for impurity detection.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 90°C (hold 2 min), ramp 20°C/min to 280°C (hold 5 min)A starting temperature below the solvent's boiling point allows for good peak focusing. The ramp rate provides a good balance between separation and analysis time. The final hold ensures any less volatile impurities are eluted.[5]
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
MS Quad Temp. 150 °CEnsures consistent mass filtering.[13]
Ionization Mode Electron Ionization (EI)70 eV
Scan Range m/z 40-400Covers the expected molecular ion and all significant fragments.

5.3. Validation & Data Analysis Workflow A systematic workflow is essential for validating the results.

Caption: GC-MS workflow for structural validation.

Conclusion

The structural validation of synthetic intermediates like 8-(bromomethyl)-7-fluoroquinoline is paramount in the drug development process. This guide has demonstrated that GC-MS is a uniquely powerful and efficient technique for this purpose, offering a synergistic combination of high-resolution separation and definitive mass-based identification. The characteristic isotopic signature of the bromine atom provides an unmistakable marker for confirmation. By following a robust, self-validating protocol, researchers can confidently ascertain both the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts. While other techniques like NMR provide complementary information, the speed, sensitivity, and specificity of GC-MS make it an indispensable tool in the modern synthetic chemistry laboratory.

References

  • Save My Exams. Fragmentation in Mass Spectrometry - IB Chemistry Notes. Available from: [Link]

  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Available from: [Link]

  • SciSpace. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Available from: [Link]

  • PMC. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

  • Michigan State University Chemistry. Mass Spectrometry. Available from: [Link]

  • PMC. Advances in structure elucidation of small molecules using mass spectrometry. Available from: [Link]

  • Communications Chemistry. Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Available from: [Link]

  • PMC. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Available from: [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ResearchGate. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • Quimicaorganica.org. Synthesis of Fluoroquinolone Antibiotics. Available from: [Link]

  • Atlantis Press. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Available from: [Link]

  • Ulster University. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Available from: [Link]

  • NextSDS. 8-(bromomethyl)-7-fluoroquinoline — Chemical Substance Information. Available from: [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Available from: [Link]

  • PubMed. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Available from: [Link]

  • PubChemLite. 8-bromo-7-fluoroquinoline-2-carbaldehyde (C10H5BrFNO). Available from: [Link]

  • University of Jordan. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Available from: [Link]

  • MassBank. MSBNK-Waters-WA000567. Available from: [Link]

  • PMC. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Available from: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • PMC. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link]

  • PubChem. 8-(Bromomethyl)-5-chloroquinoline. Available from: [Link]

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  • Remedy Publications. Quinolones: Understanding the Drug Designing to Combat Drug Resistance. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-(Bromomethyl)-7-fluoroquinoline

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical component of laboratory safet...

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Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 8-(Bromomethyl)-7-fluoroquinoline, a halogenated heterocyclic compound requiring specialized handling. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are not only scientifically sound but also safe and compliant.

Hazard Profile: Understanding the "Why" Behind the Precautions

8-(Bromomethyl)-7-fluoroquinoline (CAS No. 1260777-94-3) is a reactive intermediate whose structure necessitates stringent handling protocols. Its hazard profile is primarily dictated by the presence of a bromomethyl group and a fluoroquinoline core.[1]

Based on its GHS Hazard Classifications, this compound presents the following risks:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[1] This broad toxicological profile means that all routes of exposure must be rigorously controlled.

  • Severe Eye Damage: It is classified as causing serious eye damage (Eye Dam. 1), indicating a risk of irreversible injury upon contact.[1]

  • Skin Irritation: The compound is a skin irritant, necessitating the use of appropriate chemical-resistant gloves.[1]

  • Specific Target Organ Toxicity: It may cause respiratory irritation, drowsiness, or dizziness, highlighting the need for adequate ventilation or respiratory protection.[1]

The presence of bromine and fluorine atoms means this compound is a halogenated organic compound . These substances can be persistent in the environment and may form toxic byproducts like hydrobromic and hydrofluoric acid upon improper incineration.[2] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental responsibility.

Personal Protective Equipment (PPE) and Safe Handling

Before handling 8-(Bromomethyl)-7-fluoroquinoline in any capacity—including for disposal—it is mandatory to wear the appropriate PPE. The following table summarizes the required equipment, based on guidelines for similar hazardous chemicals.[3][4][5][6]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Ensure gloves are inspected before use.To prevent skin contact, which can cause irritation and dermal toxicity.[1][5]
Eye/Face Protection Tight-sealing safety goggles and a face shield.To protect against splashes that can cause serious, irreversible eye damage.[1][4]
Skin and Body A lab coat, closed-toe shoes, and additional chemical-resistant clothing (e.g., apron) as needed.To protect skin from accidental spills and contamination.[4]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of vapors or dust, which can cause respiratory irritation and systemic toxicity.[1][3][5]

Safe Handling Practices:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands thoroughly after handling, even if gloves were worn.[3][7]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

Waste Segregation and Collection: The First Step in Proper Disposal

Effective disposal begins with meticulous segregation at the point of generation. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the treatment process.[9][10]

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[11] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight screw cap.[9][11]

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "8-(Bromomethyl)-7-fluoroquinoline," and any other components in the waste stream.[10]

  • Collection:

    • Solid Waste: Collect contaminated items such as gloves, weighing papers, and absorbent pads in a sealed, labeled plastic bag before placing them in the solid halogenated waste container.

    • Liquid Waste: Carefully pour liquid waste containing the compound into the designated liquid halogenated waste container. Use a funnel to prevent spills.

  • Storage: Keep the waste container closed at all times except when adding waste.[10][11] Store the container in a secondary containment bin in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][7]

Spill Management

Accidental spills must be managed immediately and safely.

For Small Spills (manageable by trained lab personnel):

  • Evacuate and Secure: Alert others in the area. Ensure the area is well-ventilated (fume hood sash should be low).

  • Don PPE: Wear the full PPE outlined in Section 2.

  • Contain and Absorb: Cover the spill with a chemical absorbent material like vermiculite or a sand-soda ash mixture.[12] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as halogenated waste.

  • Label and Dispose: Seal and label the container as "Halogenated Waste" and dispose of it through your institution's hazardous waste program.[11]

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert others.

  • Isolate: Close the doors to the affected area.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Formal Disposal Procedures

Disposal of 8-(Bromomethyl)-7-fluoroquinoline must be handled by a licensed and approved hazardous waste disposal facility.[7]

The primary and recommended method of disposal is high-temperature incineration.

  • Mechanism and Rationale: This compound should be dissolved in a flammable solvent and injected into a chemical incinerator equipped with an afterburner and an alkaline scrubber.[12] The high temperatures ensure the complete destruction of the organic molecule, while the afterburner and scrubber are essential for neutralizing the resulting acidic gases (hydrobromic and hydrofluoric acid), preventing their release into the atmosphere.[2]

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), wastes from the production of organobromine chemicals are regulated.[13] Your institution's EHS office will ensure that the waste is manifested and transported to a permitted facility in accordance with all local and federal regulations.[9][14]

NEVER dispose of 8-(Bromomethyl)-7-fluoroquinoline down the drain or in regular trash.[9][10] This is illegal and poses a significant threat to public health and the environment.

Disposal Decision Workflow

The following diagram outlines the essential decision-making process for handling materials contaminated with 8-(Bromomethyl)-7-fluoroquinoline.

G cluster_0 start Material generated containing 8-(Bromomethyl)-7-fluoroquinoline is_spill Is it a spill? start->is_spill spill_size Small or Large Spill? is_spill->spill_size Yes is_waste Routine Lab Waste (e.g., reaction quench, contaminated items) is_spill->is_waste No small_spill Follow Small Spill Protocol (Sec. 4). Contain, absorb, and collect. spill_size->small_spill Small large_spill EVACUATE. Call EHS/Emergency Response. spill_size->large_spill Large end_collection Securely seal and label container. small_spill->end_collection waste_type Liquid or Solid? is_waste->waste_type liquid_waste Collect in 'Liquid Halogenated Organic Waste' container. waste_type->liquid_waste Liquid solid_waste Collect in 'Solid Halogenated Organic Waste' container. waste_type->solid_waste Solid liquid_waste->end_collection solid_waste->end_collection final_disposal Arrange pickup by EHS for licensed high-temperature incineration. end_collection->final_disposal

Caption: Decision workflow for handling and disposing of 8-(Bromomethyl)-7-fluoroquinoline.

References

  • NextSDS. (n.d.). 8-(bromomethyl)-7-fluoroquinoline — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, August 28). Other Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, May 4). Federal Register, Volume 63 Issue 85. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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Handling

Comprehensive Guide to the Safe Handling of 8-(Bromomethyl)-7-fluoroquinoline

The novel halogenated quinoline derivative, 8-(Bromomethyl)-7-fluoroquinoline, presents significant opportunities for innovation in drug development and chemical synthesis. However, its reactive nature, characterized by...

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Author: BenchChem Technical Support Team. Date: March 2026

The novel halogenated quinoline derivative, 8-(Bromomethyl)-7-fluoroquinoline, presents significant opportunities for innovation in drug development and chemical synthesis. However, its reactive nature, characterized by the presence of a bromomethyl group and a fluoroquinoline core, necessitates stringent safety protocols. This guide provides essential, experience-driven procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Therefore, 8-(Bromomethyl)-7-fluoroquinoline should be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and long-term health effects.[5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[9]Provides maximum protection from splashes and aerosols.[7] Standard safety glasses are insufficient.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene), with double-gloving recommended.[10][11]Protects against skin contact.[12] Gloves should be inspected before use and changed frequently.[13]
Body Protection Flame-resistant laboratory coat.[9] For larger quantities or increased splash risk, a chemical-resistant apron or suit is recommended.[14][15]Protects skin and personal clothing from contamination.[11][13]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[10][16][17] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[10][14]Prevents inhalation of dust, aerosols, or vapors.[8]
Footwear Closed-toe, chemical-resistant shoes.[10][12]Protects feet from spills.

Safe Handling and Operational Workflow

A structured workflow is crucial for minimizing the risk of exposure and ensuring procedural safety.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Work Area in Fume Hood gather_materials Assemble All Necessary Materials and Equipment prep_area->gather_materials Ensure clear workspace don_ppe Don All Required PPE gather_materials->don_ppe Before handling chemicals weigh Weigh Compound (Inside fume hood) don_ppe->weigh Proceed to handling dissolve Dissolve/React Compound (Slow and controlled addition) weigh->dissolve Careful transfer monitor Monitor Reaction dissolve->monitor deactivate Quench/Deactivate Reaction monitor->deactivate Upon completion decontaminate Decontaminate Glassware and Work Surfaces deactivate->decontaminate segregate_waste Segregate and Label All Hazardous Waste decontaminate->segregate_waste doff_ppe Properly Doff and Dispose of PPE segregate_waste->doff_ppe Final step

Caption: A logical workflow for the safe handling of 8-(Bromomethyl)-7-fluoroquinoline.

Step-by-Step Protocol:
  • Preparation :

    • Designate a specific area within a chemical fume hood for all manipulations.[11][16]

    • Ensure an emergency eyewash station and safety shower are readily accessible.[17]

    • Assemble all necessary equipment and reagents before starting to minimize traffic in and out of the work area.[13]

    • Don all required PPE as detailed in the table above.[18]

  • Handling :

    • Handle as a solid to minimize dust formation.[10]

    • Weigh the compound in a contained manner within the fume hood.

    • When dissolving or reacting, add the compound slowly and in a controlled manner to the solvent or reaction mixture.[19]

    • Maintain a safe distance and use appropriate shielding for reactions.[11]

  • Cleanup and Disposal :

    • After the procedure, decontaminate all surfaces and glassware with an appropriate solvent, followed by soap and water.[10][11][16]

    • All waste, including contaminated PPE, must be disposed of as hazardous waste.[11][20]

Emergency Procedures

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.[16]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][16][21]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10][17]

    • Decontaminate the spill area thoroughly.[10]

  • Large Spill:

    • Evacuate the area immediately.[3][16]

    • Secure and control access to the area.[3]

    • Contact your institution's emergency response team.

Exposure Response:
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[3][16][22] Seek immediate medical attention.[16][23]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[3][16][22] Seek immediate medical attention.[24]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[22][23][25] Seek immediate medical attention.[23]

  • Ingestion: Do NOT induce vomiting.[24] Rinse the mouth with water.[22][26] Seek immediate medical attention.[22]

Storage and Disposal

Storage:
  • Store 8-(Bromomethyl)-7-fluoroquinoline in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[20][22]

  • Keep the container tightly closed and clearly labeled.[20][22]

  • Store in a designated area for hazardous chemicals.[20]

Disposal:
  • All waste containing 8-(Bromomethyl)-7-fluoroquinoline must be treated as hazardous waste.

  • Due to the presence of bromine and fluorine, this compound and any associated waste should be segregated as halogenated organic waste .[27][28][29][30]

  • Never dispose of this chemical down the drain or in regular trash.[2][10][20]

  • Use a licensed waste disposal company and follow all local, state, and federal regulations.[10]

By adhering to these comprehensive safety measures, researchers can mitigate the risks associated with handling 8-(Bromomethyl)-7-fluoroquinoline, fostering a safe and productive research environment.

References

  • University of Louisville. (n.d.). Standard Operating Procedure: Quinoline. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • NextSDS. (n.d.). 8-(bromomethyl)-7-fluoroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • YRC Chemist. (n.d.). LAB Safe Handling & Storage: Best Practices Guide. Retrieved from [Link]

  • NextSDS. (n.d.). 8-bromo-7-fluoroisoquinoline — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • University of Waterloo. (n.d.). Chemical Waste Disposal Guide. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Solmeglas. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Symptoma. (n.d.). Quinoline Derivative Poisoning. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Chemical Waste Disposal Chart. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). Retrieved from [Link]

  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

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